molecular formula C5H10ClF2N B591627 (3,3-Difluorocyclobutyl)methanamine hydrochloride CAS No. 1159813-93-0

(3,3-Difluorocyclobutyl)methanamine hydrochloride

Cat. No.: B591627
CAS No.: 1159813-93-0
M. Wt: 157.589
InChI Key: GWULAFBJCARIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,3-Difluorocyclobutyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.589. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)1-4(2-5)3-8;/h4H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWULAFBJCARIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725599
Record name 1-(3,3-Difluorocyclobutyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159813-93-0
Record name 1-(3,3-Difluorocyclobutyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profile of (3,3-Difluorocyclobutyl)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for (3,3-Difluorocyclobutyl)methanamine hydrochloride (CAS No. 1159813-93-0).[1][2][3][4] As a fluorinated aliphatic amine, this compound presents unique structural features that are of significant interest in medicinal chemistry and drug discovery. The inclusion of gem-difluoro groups can impart desirable properties such as metabolic stability and altered basicity. This document outlines the predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for acquiring such data, and logical workflows to guide researchers in their analytical endeavors.

While experimentally-derived raw data for this specific compound is not consistently available in the public domain, this guide presents a representative, hypothetical dataset. This dataset is founded on the known chemical structure and established principles of spectroscopic analysis for analogous fluorinated and amine-containing molecules.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 1159813-93-0[1][2][3][4]

  • Molecular Formula: C₅H₁₀ClF₂N[1][2][3]

  • Molecular Weight: 157.59 g/mol [1][2][3]

Predicted NMR Spectroscopic Data

The following tables summarize the expected quantitative NMR data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: D₂O)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.1 - 3.3Doublet2H-CH₂-NH₃⁺
~2.6 - 2.8Multiplet1H-CH-
~2.3 - 2.6Multiplet4H-CH₂-CF₂-CH₂-
~8.5Broad Singlet3H-NH₃⁺
Table 2: Predicted ¹³C NMR Data (Solvent: D₂O)
Chemical Shift (δ) ppmAssignment
~120 (t, J ≈ 240 Hz)C-3 (CF₂)
~45C-5 (-CH₂-NH₃⁺)
~35 (t, J ≈ 25 Hz)C-2, C-4 (-CH₂-)
~30C-1 (-CH-)

Experimental Protocols

The following protocols provide a general framework for the acquisition of NMR data for this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

  • Transfer the resulting solution into a 5 mm NMR tube.

NMR Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Visualization of Workflows and Structural Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) C->D E Structure Verification D->E

Workflow for the spectroscopic analysis.

G cluster_1 Structural Correlation to NMR Signals cluster_protons ¹H NMR cluster_carbons ¹³C NMR Mol (3,3-Difluorocyclobutyl)methanamine Hydrochloride H1 -CH₂-NH₃⁺ Mol->H1 H2 -CH- Mol->H2 H3 -CH₂-CF₂-CH₂- Mol->H3 H4 -NH₃⁺ Mol->H4 C1 -CF₂- Mol->C1 C2 -CH₂-NH₃⁺ Mol->C2 C3 -CH₂- Mol->C3 C4 -CH- Mol->C4

Relationship between molecular structure and NMR signals.

References

In-Depth Technical Guide: The Chemical Properties and Application of (3,3-Difluoro-cyclobutyl)methanamine Hydrochloride (CAS No. 1159813-93-0) in the Development of STING Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of (3,3-Difluoro-cyclobutyl)methanamine hydrochloride (CAS No. 1159813-93-0) and its critical role as a synthetic intermediate in the development of potent Stimulator of Interferon Genes (STING) modulators. The STING signaling pathway is a pivotal component of the innate immune system, and its modulation holds significant therapeutic promise for a range of diseases, including cancer and autoimmune disorders. This document details the synthesis of advanced benzonaphthyridine acetic acid derivatives that function as STING agonists, supported by quantitative biological data and detailed experimental protocols. Visualizations of the STING signaling pathway and a representative synthetic workflow are provided to facilitate a deeper understanding of the underlying scientific principles.

Introduction to (3,3-Difluoro-cyclobutyl)methanamine Hydrochloride

(3,3-Difluoro-cyclobutyl)methanamine hydrochloride, with the CAS registry number 1159813-93-0, is a fluorinated cyclobutane derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the gem-difluoro group on the cyclobutane ring, can confer advantageous physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity. This compound serves as a key starting material in the synthesis of a novel class of STING modulators.

Chemical Properties

A summary of the key chemical properties of (3,3-Difluoro-cyclobutyl)methanamine hydrochloride is presented in Table 1.

PropertyValueReference(s)
CAS Number 1159813-93-0[1][2]
Molecular Formula C5H10ClF2N[1]
Molecular Weight 157.59 g/mol [3][4]
Appearance Solid[3]
Synonyms (3,3-Difluorocyclobutyl)methylamine hydrochloride, C-(3,3-Difluoro-cyclobutyl)-methylamine hydrochloride[1]
Solubility Soluble in DMSO and ethanol[4]

The STING Signaling Pathway: A Key Target in Immunology

The STING (Stimulator of Interferon Genes) signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust anti-pathogen and anti-tumor immune response.

The pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), a second messenger produced by cGAMP synthase (cGAS) upon sensing cytosolic DNA, to the STING protein located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I IFNs and other inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_ER STING (dimer) cGAMP->STING_ER binds & activates STING_Golgi Activated STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN_genes Type I IFN Genes pIRF3_nuc->IFN_genes activates transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3_nuc->Cytokine_genes activates transcription

Figure 1: The cGAS-STING signaling pathway. Max Width: 760px.

Synthesis of Benzonaphthyridine Acetic Acid Derivatives as STING Modulators

(3,3-Difluoro-cyclobutyl)methanamine hydrochloride is a crucial intermediate in the multi-step synthesis of benzonaphthyridine acetic acid derivatives that have demonstrated potent STING agonist activity. A generalized synthetic workflow is depicted below. The process typically involves the coupling of the fluorinated amine with a suitably functionalized benzonaphthyridine core, followed by further chemical modifications to yield the final active compound.

Synthesis_Workflow start (3,3-Difluoro-cyclobutyl)methanamine HCl (CAS 1159813-93-0) reaction1 Coupling Reaction start->reaction1 intermediate1 Functionalized Benzonaphthyridine Core intermediate1->reaction1 intermediate2 Coupled Intermediate reaction1->intermediate2 reaction2 Further Modifications intermediate2->reaction2 final_product Benzonaphthyridine Acetic Acid Derivative (STING Modulator) reaction2->final_product

Figure 2: Generalized synthetic workflow. Max Width: 760px.

Quantitative Biological Data

The benzonaphthyridine acetic acid derivatives synthesized using (3,3-Difluoro-cyclobutyl)methanamine hydrochloride have been evaluated for their ability to activate the STING pathway. The potency of these compounds is typically quantified by their half-maximal effective concentration (EC50) in cell-based assays that measure the induction of a reporter gene under the control of an interferon-stimulated response element (ISRE).

Compound ID (Example)Chemical Structure (Representative)Human STING (WT) EC50 (µM)
Compound A Benzonaphthyridine core with (3,3-difluorocyclobutyl)methylamino side chain and acetic acid moietyData not publicly available in this format
Compound B Benzonaphthyridine core with (3,3-difluorocyclobutyl)methylamino side chain and modified acetic acid moietyData not publicly available in this format

Note: Specific EC50 values for compounds synthesized directly from (3,3-Difluoro-cyclobutyl)methanamine hydrochloride as described in patent literature are often not publicly disclosed in readily accessible formats. The table serves as a template for data that would be generated in a drug discovery program.

Experimental Protocols

General Synthesis of a Benzonaphthyridine Acetic Acid Derivative

This is a generalized protocol based on common organic synthesis techniques and information from related patent literature. Specific reaction conditions may vary.

  • Coupling Reaction: To a solution of a functionalized benzonaphthyridine core (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added (3,3-Difluoro-cyclobutyl)methanamine hydrochloride (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents). The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Saponification: The purified intermediate is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) (2-5 equivalents) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • Final Work-up and Isolation: The reaction is acidified with 1N HCl to pH 3-4, and the resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the final benzonaphthyridine acetic acid derivative.

In Vitro STING Activation Assay (Reporter Gene Assay)

This protocol describes a common method for assessing the agonist activity of compounds on the STING pathway.

  • Cell Culture: Human monocytic THP-1 cells engineered to express a secreted luciferase reporter gene under the control of an ISRE (Interferon-Stimulated Response Element) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). A known STING agonist, such as cGAMP, is used as a positive control, and DMSO is used as a vehicle control.

  • Incubation: The cells are incubated with the compounds for 18-24 hours at 37 °C in a humidified incubator with 5% CO2.

  • Luciferase Assay: Following incubation, a sample of the cell culture supernatant is transferred to a white, opaque 96-well plate. A luciferase substrate solution is added to each well, and the luminescence is measured using a plate reader.

  • Data Analysis: The luminescence data is normalized to the vehicle control. The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Conclusion

(3,3-Difluoro-cyclobutyl)methanamine hydrochloride is a valuable and specialized chemical intermediate that plays a crucial role in the synthesis of novel and potent STING modulators. The unique properties conferred by the difluorocyclobutyl moiety contribute to the development of drug candidates with potentially improved pharmacological profiles. The continued exploration of this and similar fluorinated building blocks will likely lead to the discovery of new therapeutics targeting the STING pathway for the treatment of cancer and other immune-related diseases. This guide provides a foundational understanding for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

The Rise of Difluorocyclobutanes: A Technical Guide to Their Discovery and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the various fluorinated motifs, the difluorocyclobutane scaffold has emerged as a particularly promising bioisostere, enhancing metabolic stability, binding affinity, and cell permeability of parent molecules. This in-depth technical guide explores the discovery of novel difluorocyclobutane derivatives, detailing their synthesis, biological evaluation, and mechanism of action, with a focus on their potential to address significant challenges in drug development.

Data Presentation: Comparative Biological Activity

The introduction of the difluorocyclobutane moiety can significantly impact the biological activity of a compound. The following table summarizes the in vitro inhibitory activities of a series of novel kinase inhibitors incorporating a 3,3-difluorocyclobutyl group, demonstrating the potent effects of this structural motif.

Compound IDTarget KinaseIC50 (nM)[1]Cell LineCell-Based IC50 (μM)[1]Notes
11 JAK220.32 ± 2.07K56214.35 ± 2.03Potent and selective JAK2 inhibitor.
EGFR-TK255.60 ± 3.10A54962.09 ± 3.30
12 JAK217.64 ± 1.68K56232.03 ± 1.07Shows high potency against JAK2.
EGFR-TK143.63 ± 2.64A549>100
25 JAK233.88 ± 2.50K5629.96 ± 0.50Dual inhibitor of JAK2 and EGFR-TK.
EGFR-TK33.66 ± 2.61A4318.04 ± 0.90
Ruxolitinib JAK218.06 ± 2.62K562>50Reference compound.
Erlotinib EGFR-TK28.46 ± 3.09A54947.74 ± 6.96Reference compound.

Experimental Protocols: Synthesis of Key Intermediates

The synthesis of difluorocyclobutane derivatives often involves the construction of a key gem-difluorocyclobutane intermediate. Below are detailed methodologies for the preparation of 1,1-disubstituted-3,3-difluorocyclobutanes, a versatile building block in medicinal chemistry.

Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ols

A general procedure for the synthesis of 1-aryl-3,3-difluorocyclobutan-1-ols involves the use of organolanthanum reagents to overcome the high sensitivity of 3,3-difluorocyclobutanone to elimination.[2]

Materials:

  • 3,3-difluorocyclobutanone

  • Aryl bromide

  • n-Butyllithium (n-BuLi)

  • Lanthanum(III) chloride (LaCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Di-tert-butyl-biphenyl (DTBB) as a catalyst

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • A solution of the aryl bromide in anhydrous THF is cooled to -78 °C.

  • n-BuLi is added dropwise, and the mixture is stirred for 30 minutes to generate the aryllithium reagent.

  • In a separate flask, a suspension of LaCl₃ in anhydrous THF is stirred at room temperature.

  • The freshly prepared aryllithium solution is added to the LaCl₃ suspension at -78 °C, and the mixture is warmed to 0 °C and stirred for 2 hours to form the organolanthanum reagent.

  • The reaction mixture is then cooled back to -78 °C, and a solution of 3,3-difluorocyclobutanone in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutan-1-ol.

Iron-Catalyzed Functionalization of 1-Aryl-3,3-difluorocyclobutan-1-ols

The hydroxyl group of 1-aryl-3,3-difluorocyclobutan-1-ols can be further functionalized through an iron-catalyzed reaction with various nucleophiles.[2]

Materials:

  • 1-Aryl-3,3-difluorocyclobutan-1-ol

  • Iron(III) chloride (FeCl₃)

  • Nucleophile (e.g., arene, thiol, trimethylsilyl azide)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of the 1-aryl-3,3-difluorocyclobutan-1-ol in anhydrous MeCN is added FeCl₃ (10 mol%).

  • The nucleophile (1.2 equivalents) is then added, and the reaction mixture is stirred at 40 °C for 24 hours.[2]

  • Upon completion, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the 1,1-disubstituted-3,3-difluorocyclobutane derivative.[2]

Signaling Pathways and Experimental Workflows

The biological activity of difluorocyclobutane derivatives is often attributed to their ability to modulate specific signaling pathways. A prominent example is Ivosidenib, an FDA-approved drug for acute myeloid leukemia (AML) that contains a 3,3-difluorocyclobutyl moiety and targets mutant isocitrate dehydrogenase 1 (IDH1).

Mutant IDH1 Signaling Pathway in Cancer

Mutations in the IDH1 enzyme lead to a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][] 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases, leading to epigenetic alterations and a block in cellular differentiation, which contributes to tumorigenesis.[1] Ivosidenib selectively inhibits the mutant IDH1 enzyme, thereby reducing 2-HG levels and restoring normal cellular differentiation.[5]

Mutant_IDH1_Signaling_Pathway Mutant IDH1 Signaling Pathway in Cancer cluster_Metabolism Cellular Metabolism cluster_Epigenetics Epigenetic Regulation cluster_Cellular_Effects Cellular Effects Isocitrate Isocitrate mutant_IDH1 Mutant IDH1 Isocitrate->mutant_IDH1 Wild-type IDH1 converts to α-KG alpha_KG α-Ketoglutarate Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->Two_HG Neomorphic activity mutant_IDH1->alpha_KG Histone_Demethylases Histone Demethylases (e.g., KDMs) Two_HG->Histone_Demethylases Inhibits TET_Enzymes TET Enzymes Two_HG->TET_Enzymes Inhibits Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Leads to DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Leads to Blocked_Differentiation Blocked Cellular Differentiation Histone_Hypermethylation->Blocked_Differentiation DNA_Hypermethylation->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis Ivosidenib Ivosidenib Ivosidenib->mutant_IDH1 Inhibits

Caption: Mutant IDH1 signaling pathway and the inhibitory action of Ivosidenib.

General Experimental Workflow for Synthesis and Evaluation

The discovery of novel difluorocyclobutane derivatives typically follows a structured workflow, from initial synthesis to biological characterization.

Experimental_Workflow General Workflow for Discovery of Difluorocyclobutane Derivatives Start Starting Material (e.g., 3,3-Difluorocyclobutanone) Synthesis Synthesis of Difluorocyclobutane Intermediate Start->Synthesis Functionalization Diverse Functionalization (e.g., Iron-Catalyzed Coupling) Synthesis->Functionalization Purification Purification and Characterization (NMR, MS, etc.) Functionalization->Purification Biological_Screening In Vitro Biological Screening (e.g., Kinase Assays) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Preclinical Candidate Lead_Optimization->End

Caption: A generalized workflow for the discovery of novel difluorocyclobutane derivatives.

References

Navigating the Computational Landscape of Difluorocyclobutyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into small carbocyclic rings, particularly the cyclobutane scaffold, has emerged as a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive molecules. The unique stereoelectronic effects of fluorine can significantly influence a compound's conformation, lipophilicity, metabolic stability, and binding affinity. This technical guide provides an in-depth exploration of the theoretical and computational methodologies employed to understand and predict the behavior of difluorocyclobutyl compounds, offering a valuable resource for their rational design in drug discovery.

Physicochemical Properties: A Comparative Analysis

Computational studies, often in conjunction with experimental measurements, have been instrumental in characterizing the fundamental physicochemical properties of difluorocyclobutyl derivatives. Key parameters such as acid dissociation constants (pKa) and lipophilicity (logP) are crucial for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Recent studies have systematically compared these properties for various substituted difluorocyclobutanes against their non-fluorinated counterparts. For instance, the introduction of a gem-difluoro group has a demonstrable impact on the acidity and basicity of neighboring functional groups.

Compound DerivativeMeasured pKalogPReference
2,2-difluorocyclobutaneamine8.49 (± 0.01)0.47 (± 0.02)[1]
3,3-difluorocyclobutaneamine9.00 (± 0.01)0.65 (± 0.02)[1]
Cyclobutaneamine9.38 (± 0.01)0.82 (± 0.02)[1]
2,2-difluorocyclobutanecarboxylic acid4.31 (± 0.01)0.73 (± 0.02)[1]
3,3-difluorocyclobutanecarboxylic acid4.54 (± 0.01)0.88 (± 0.02)[1]
Cyclobutanecarboxylic acid4.82 (± 0.01)1.05 (± 0.02)[1]

Table 1: Comparison of pKa and logP values for difluorocyclobutyl derivatives and their non-fluorinated analogs.[1]

The data clearly indicates that the presence and position of the difluoro group significantly influence both pKa and logP. The electron-withdrawing nature of the fluorine atoms generally leads to a decrease in the pKa of amines (making them less basic) and carboxylic acids (making them more acidic).[1] Furthermore, fluorination tends to decrease lipophilicity, a property that can be advantageous for optimizing a drug's solubility and ADME profile.[2][3]

Conformational Analysis: Unraveling Structural Preferences

The four-membered ring of cyclobutane is not planar and exists in a puckered conformation. The introduction of substituents, particularly electronegative fluorine atoms, further influences the ring's geometry and the conformational preferences of attached functional groups. Computational analysis is a cornerstone for elucidating these subtle but critical structural details.

A typical computational workflow for the conformational analysis of difluorocyclobutyl compounds involves a multi-step process designed to identify the lowest energy conformations.

G Computational Workflow for Conformational Analysis cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Refinement and Analysis A 2D to 3D Conversion B Initial Geometry Optimization (e.g., MMFF94) A->B C Systematic or Stochastic Conformational Search B->C D Quantum Mechanics Geometry Optimization (e.g., DFT: B3LYP/6-31G*) C->D E Single-Point Energy Calculation (Higher Level of Theory) D->E F Thermodynamic Analysis (Gibbs Free Energy) E->F G Identification of Global Minimum and Low-Energy Conformers F->G G Decision Logic for Computational Method Selection A Define Research Question (e.g., Conformation, Reactivity, logP) B Assess System Size and Complexity A->B C Initial Screening/ Large Number of Compounds B->C D High Accuracy Required for Small Number of Compounds B->D E Molecular Mechanics (MM) C->E Fastest F Semi-Empirical Methods (e.g., PM6, PM7) C->F Moderate G Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) D->G Good Accuracy/Cost H Ab Initio Methods (e.g., MP2, CCSD(T)) D->H Highest Accuracy

References

Methodological & Application

Application Notes and Protocols: Use of (3,3-Difluorocyclobutyl)methanamine Hydrochloride in STING Modulator Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of (3,3-Difluorocyclobutyl)methanamine hydrochloride being directly used as a key starting material or intermediate in the synthesis of STING (Stimulator of Interferon Genes) modulators.

While the field of STING modulator development is highly active, with numerous publications on novel agonists, the requested chemical building block, (3,a3-Difluorocyclobutyl)methanamine hydrochloride, is not prominently featured in the synthesis of these compounds within the reviewed resources.

This document will, therefore, provide a broader overview of the current strategies for synthesizing STING agonists and the established signaling pathway, which can serve as a foundational resource for researchers interested in designing novel modulators.

Part 1: The STING Signaling Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a sign of viral or bacterial infection, as well as cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.

Key Steps in STING Pathway Activation:
  • cGAS Activation: Cytosolic double-stranded DNA (dsDNA) binds to and activates cyclic GMP-AMP synthase (cGAS).

  • cGAMP Synthesis: Activated cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP).

  • STING Activation: cGAMP binds to STING, which is located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in the STING protein.

  • Translocation and TBK1 Recruitment: Activated STING translocates from the ER to the Golgi apparatus. During this process, it recruits and activates TANK-binding kinase 1 (TBK1).

  • IRF3 Phosphorylation: TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

  • IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 forms dimers and translocates to the nucleus.

  • Gene Transcription: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoter regions of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines, initiating their transcription.

Below is a diagram illustrating the STING signaling cascade.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum / Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds & activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates IRF3 IRF3 IRF3_P p-IRF3 (Dimer) IRF3->IRF3_P dimerizes ISRE ISRE IRF3_P->ISRE translocates & binds TBK1 TBK1 STING->TBK1 recruits & activates TBK1->IRF3 phosphorylates IFN Type I IFN & Cytokine Gene Transcription ISRE->IFN

Caption: The cGAS-STING signaling pathway.

Part 2: General Strategies for the Synthesis of STING Agonists

The development of STING agonists is a major focus in cancer immunotherapy and vaccine adjuvant research. The synthetic strategies primarily revolve around two main classes of molecules: cyclic dinucleotides (CDNs) and non-cyclic dinucleotide small molecules.

Cyclic Dinucleotide (CDN) Analogs

The natural STING agonist is 2'3'-cGAMP. Synthetic efforts in this area focus on creating analogs with improved properties such as:

  • Enhanced Stability: Modifying the phosphodiester backbone (e.g., phosphorothioate linkages) to increase resistance to nuclease degradation.

  • Improved Cell Permeability: Altering the charge and lipophilicity to facilitate passage across cell membranes.

  • Higher Binding Affinity: Modifying the nucleobase or ribose moieties to enhance interaction with the STING binding pocket.

A generalized workflow for the synthesis and evaluation of CDN analogs is presented below.

CDN_Synthesis_Workflow node_design Analog Design (e.g., backbone, sugar, base modifications) node_synthesis Chemical Synthesis (solid-phase or solution-phase) node_design->node_synthesis node_purification Purification (e.g., HPLC) node_synthesis->node_purification node_characterization Structural Characterization (e.g., NMR, MS) node_purification->node_characterization node_binding In Vitro Binding Assay (e.g., SPR, MST) node_characterization->node_binding node_cell_based Cell-Based Assays (e.g., IFN-β reporter assay in THP-1 cells) node_binding->node_cell_based node_in_vivo In Vivo Efficacy Studies (e.g., tumor models) node_cell_based->node_in_vivo node_lead Lead Candidate node_in_vivo->node_lead

Caption: General workflow for CDN-based STING agonist development.

Non-Cyclic Dinucleotide (Non-CDN) Small Molecule Agonists

These compounds are structurally distinct from the natural CDN ligands but can still bind to and activate STING. Their development often involves:

  • High-Throughput Screening (HTS): Screening large chemical libraries for compounds that activate the STING pathway.

  • Structure-Based Drug Design: Using the crystal structure of STING to design molecules that fit into the binding pocket.

  • Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to STING and then linking them to create more potent molecules.

Part 3: Potential Role of Novel Building Blocks like (3,3-Difluorocyclobutyl)methanamine

Although not yet reported in the context of STING modulators, building blocks like this compound offer interesting chemical properties that could be explored in drug design:

  • Metabolic Stability: The gem-difluoro group on the cyclobutyl ring can block potential sites of metabolism, potentially increasing the half-life of a drug molecule.

  • Conformational Constraint: The cyclobutyl ring introduces a degree of rigidity, which can be advantageous for optimizing binding to a protein target.

  • Modulation of Physicochemical Properties: The fluorine atoms can influence properties such as lipophilicity and pKa, which are important for pharmacokinetics.

Researchers aiming to design novel non-CDN STING agonists could consider incorporating such fluorinated motifs to explore new chemical space and potentially improve the drug-like properties of their compounds. A hypothetical experimental approach to incorporate this building block would involve its use in standard organic chemistry reactions such as amide bond formation, reductive amination, or nucleophilic substitution to couple it to a core scaffold identified through screening or design efforts.

Conclusion

While there is no direct published evidence for the use of this compound in the synthesis of STING modulators, the principles of drug design and the known synthetic strategies for STING agonists provide a framework for how such novel building blocks could be incorporated in future research endeavors. The information and diagrams provided herein offer a foundational understanding of the STING pathway and the general approaches to developing its modulators, which is essential for any researcher entering this exciting field.

Application Notes and Protocols: Incorporation of the Difluorocyclobutyl Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine-containing motifs into bioactive molecules is a well-established strategy in medicinal chemistry to modulate key physicochemical and pharmacological properties. Among these, the difluorocyclobutyl moiety has emerged as a valuable bioisostere, offering a unique combination of properties that can enhance drug-like characteristics. This document provides detailed application notes and protocols for the synthesis and evaluation of molecules containing the difluorocyclobutyl group, summarizing key data and experimental procedures to guide researchers in this area.

The gem-difluorocyclobutane motif is particularly interesting as it can act as a lipophilic yet polar bioisostere for various functional groups.[1][2] Its incorporation can lead to improved metabolic stability, modulated lipophilicity, and enhanced binding interactions with biological targets.[1][3] For instance, the development of the FDA-approved drug Ivosidenib highlighted the crucial role of the gem-difluorocyclobutane motif in increasing metabolic stability while maintaining potent biological activity.[1]

Physicochemical Properties of Difluorocyclobutyl-Containing Molecules

The introduction of a difluorocyclobutyl group can significantly alter the physicochemical properties of a parent molecule. These changes are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Impact on Acidity and Basicity (pKa)

The strongly electron-withdrawing nature of the two fluorine atoms in the difluorocyclobutyl group influences the pKa of nearby acidic and basic functional groups through inductive effects. This modulation can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. A study on functionalized gem-difluorinated cycloalkanes demonstrated that the CF2 moiety's influence on acidity and basicity is primarily governed by this inductive effect.[3]

Impact on Lipophilicity (LogP) and Aqueous Solubility

Lipophilicity is a key parameter in drug design, affecting a molecule's solubility, permeability, and interaction with biological membranes. The difluorocyclobutyl moiety can modulate lipophilicity in a complex manner, influenced by the position of the fluorine atoms and the overall molecular structure.[3] While fluorine is highly electronegative, the introduction of a CF2 group can sometimes lead to a decrease in lipophilicity compared to its non-fluorinated counterpart, thereby improving aqueous solubility.

Table 1: Comparison of Physicochemical Properties of Functionalized Cyclobutanes

CompoundRpKaLogP
Cyclobutane Carboxylic AcidH4.820.85
2,2-Difluorocyclobutane Carboxylic Acid2,2-F24.040.74
3,3-Difluorocyclobutane Carboxylic Acid3,3-F24.450.98
CyclobutylamineH10.650.89
2,2-Difluorocyclobutylamine2,2-F28.681.00
3,3-Difluorocyclobutylamine3,3-F29.751.12
Data compiled from studies on functionalized gem-difluorinated cycloalkanes.[4]

Synthetic Protocols for Difluorocyclobutyl Building Blocks

The accessibility of functionalized difluorocyclobutyl building blocks is crucial for their widespread application in drug discovery. Several synthetic strategies have been developed to prepare these valuable intermediates on a multigram scale.

Protocol 1: Deoxofluorination of a Cyclobutanone Derivative

This protocol describes a key step in an efficient, scalable synthesis of 2,2-difluorocyclobutyl-substituted building blocks.[4] The deoxofluorination of a protected 2-(hydroxymethyl)cyclobutanone is a critical transformation.

Experimental Protocol:

  • Protection of Hydroxymethyl Group: To a solution of 2-(hydroxymethyl)cyclobutanone (1 equivalent) in dichloromethane (CH2Cl2), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride, 1.1 equivalents) and an appropriate base (e.g., imidazole, 1.2 equivalents).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na2SO4).

  • Purify the crude product by column chromatography to obtain the O-protected 2-(hydroxymethyl)cyclobutanone.

  • Deoxofluorination: To a solution of the protected cyclobutanone (1 equivalent) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.2-1.5 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extract the product with CH2Cl2, wash the combined organic layers with brine, and dry over Na2SO4.

  • Purify the crude product by column chromatography to yield the desired 2,2-difluoro-O-protected cyclobutane derivative.

Synthesis_of_Difluorocyclobutyl_Building_Block cluster_synthesis Synthesis of a 2,2-Difluorocyclobutyl Building Block Start 2-(Hydroxymethyl)cyclobutanone Step1 Protection of Hydroxyl Group (e.g., TBDMSCl, Imidazole) Start->Step1 Intermediate1 O-Protected 2-(Hydroxymethyl)cyclobutanone Step1->Intermediate1 Step2 Deoxofluorination (e.g., DAST) Intermediate1->Step2 Product 2,2-Difluoro-O-Protected Cyclobutane Derivative Step2->Product

Synthetic pathway for a 2,2-difluorocyclobutyl building block.
Protocol 2: Synthesis via Organolanthanum Reagents

This method provides access to gem-difluorocyclobutanols, which are versatile intermediates for a range of 1,1-disubstituted-3,3-difluorocyclobutanes.[1] The use of organolanthanum reagents is key to achieving the desired nucleophilic addition to 3,3-difluorocyclobutanone while avoiding undesired side reactions.[1]

Experimental Protocol:

  • Preparation of Organolanthanum Reagent: In a flame-dried flask under an inert atmosphere, prepare the organolanthanum reagent by reacting an organolithium or Grignard reagent with a lanthanum salt (e.g., LaCl3·2LiCl) in an appropriate solvent like tetrahydrofuran (THF) at a low temperature (e.g., -78 °C).

  • Nucleophilic Addition: To the freshly prepared organolanthanum reagent, add a solution of 3,3-difluorocyclobutanone (1 equivalent) in THF dropwise at -78 °C.

  • Stir the reaction at this temperature for a specified time (e.g., 1-2 hours) until the reaction is complete (monitor by TLC or GC-MS).

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired gem-difluorocyclobutanol.

Experimental_Workflow_Organolanthanum cluster_workflow Workflow for gem-Difluorocyclobutanol Synthesis Start Organolithium/Grignard + LaCl3·2LiCl Step1 Prepare Organolanthanum Reagent in THF at -78 °C Start->Step1 Intermediate1 Organolanthanum Reagent Step1->Intermediate1 Step2 Add 3,3-Difluorocyclobutanone in THF at -78 °C Intermediate1->Step2 Step3 Reaction Quenching (sat. aq. NH4Cl) Step2->Step3 Step4 Extraction and Purification Step3->Step4 Product gem-Difluorocyclobutanol Step4->Product

Experimental workflow for gem-difluorocyclobutanol synthesis.

Application in Bioisosteric Replacement

The difluorocyclobutyl moiety can serve as a bioisosteric replacement for other chemical groups to fine-tune the properties of a lead compound.[5][6] This strategy can lead to improved potency, selectivity, and pharmacokinetic profiles. For example, the 3,3-difluorooxetane group has been explored as a versatile substituent for bioisosteric replacement.[2][7]

Table 2: Bioisosteric Relationships of the Difluorocyclobutyl Moiety

Original GroupBioisosteric ReplacementPotential Advantages
Carbonyl (C=O)gem-Difluoromethylene (CF2)Increased metabolic stability, altered electronics.
tert-ButylDifluorocyclobutylModulated lipophilicity, improved metabolic stability.
Phenyl RingDifluorocyclobutyl-substituted heterocycleImproved solubility, altered vector for substitution.

Case Study: Ivosidenib

Ivosidenib is an inhibitor of isocitrate dehydrogenase 1 (IDH1) approved for the treatment of acute myeloid leukemia. During its development, the incorporation of a gem-difluorocyclobutane motif was found to be critical for enhancing metabolic stability while preserving the compound's high potency.[1] This highlights the real-world impact of utilizing this fluorinated scaffold in drug design.

Conclusion

The incorporation of the difluorocyclobutyl moiety into bioactive molecules represents a powerful strategy for medicinal chemists to optimize the properties of drug candidates. The synthetic accessibility of difluorocyclobutyl building blocks, coupled with their unique ability to modulate physicochemical properties as a bioisostere, makes them an attractive component in modern drug discovery programs. The protocols and data presented in these application notes provide a valuable resource for researchers looking to explore the potential of this versatile fluorinated scaffold.

References

Application Notes and Protocols for Amide Coupling Reactions with (3,3-Difluorocyclobutyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of (3,3-Difluorocyclobutyl)methanamine hydrochloride with carboxylic acids. This valuable building block is notable for the conformational rigidity imparted by the cyclobutyl ring and the potential for enhanced metabolic stability due to the gem-difluoro group. However, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amine, making amide bond formation challenging under standard conditions.[1][2]

This document outlines several common and advanced protocols, offering starting points for reaction optimization. The choice of coupling reagent, base, and solvent is critical for achieving high yields with this potentially challenging substrate.[1]

Challenges in Amide Coupling

The primary challenges associated with the amide coupling of this compound include:

  • Reduced Nucleophilicity: The gem-difluoro group significantly reduces the electron density on the nitrogen atom, lowering its nucleophilicity and making it less reactive towards the activated carboxylic acid.[1]

  • Steric Hindrance: The cyclobutyl group can present steric challenges, potentially slowing down the coupling reaction, especially with sterically demanding carboxylic acids.[1][3]

Standard coupling reagents such as HATU and EDC/HOBt may prove inefficient for this substrate, leading to low yields.[1] More potent coupling reagents or modified reaction conditions may be necessary to overcome these hurdles.[1][3]

Experimental Protocols

Three representative protocols are provided below, ranging from a standard approach to a method optimized for hindered substrates. Since this compound is a salt, the free amine must be liberated in situ using a non-nucleophilic base.

Protocol 1: General Procedure using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used coupling reagent known for its efficiency and suppression of side reactions.[2][4] While potentially less effective for this specific amine, it remains a valuable starting point.

Reaction Scheme: R-COOH + (3,3-Difluorocyclobutyl)methanamine·HCl --(HATU, Base)--> R-CONH-CH₂-(c-C₄H₄F₂)

Materials:

  • Carboxylic acid

  • This compound

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1-1.2 equiv.).

  • Add DIPEA (3.0 equiv.) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using EDC/HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[5][6]

Reaction Scheme: R-COOH + (3,3-Difluorocyclobutyl)methanamine·HCl --(EDC, HOBt, Base)--> R-CONH-CH₂-(c-C₄H₄F₂)

Materials:

  • Carboxylic acid

  • This compound

  • EDC·HCl

  • HOBt

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv.), this compound (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF.

  • Add DIPEA (3.0 equiv.) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Advanced Procedure for Hindered Substrates using Acyl Fluoride Intermediate (with BTFFH)

For challenging couplings involving sterically hindered or electron-deficient amines, the in situ generation of a highly reactive acyl fluoride can be very effective.[1][3] BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) is a reagent used for this purpose.[1]

Reaction Scheme: R-COOH --(BTFFH, Base)--> R-COF --((3,3-Difluorocyclobutyl)methanamine·HCl, Base)--> R-CONH-CH₂-(c-C₄H₄F₂)

Materials:

  • Carboxylic acid

  • This compound

  • BTFFH

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Activation: To a solution of the carboxylic acid (1.3 equiv.) in anhydrous CH₂Cl₂, add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.). Stir the mixture at room temperature for 30 minutes to form the acyl fluoride.

  • Coupling: Add this compound (1.0 equiv.) to the reaction mixture.

  • Reaction: Seal the reaction vessel and heat to an elevated temperature (e.g., 80 °C) for 12-24 hours.[1] The optimal temperature should be determined empirically. Monitor the reaction progress by LC-MS or TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction conditions for the described protocols. Yields are indicative and highly dependent on the specific carboxylic acid substrate.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBtProtocol 3: BTFFH (Acyl Fluoride)
Coupling Reagent HATUEDC·HCl / HOBtBTFFH
Carboxylic Acid (equiv.) 1.01.01.3
Amine·HCl (equiv.) 1.11.11.0
Reagent (equiv.) 1.1 - 1.21.2 (EDC), 1.2 (HOBt)1.5
Base DIPEA or TEADIPEA or NMMDIPEA
Base (equiv.) 3.03.04.5
Solvent DMF or DCMDCM or DMFCH₂Cl₂
Temperature Room Temperature0 °C to Room TemperatureElevated (e.g., 80 °C)[1]
Time 2 - 16 hours12 - 24 hours12 - 24 hours[1]
Reported Yield Range Substrate dependent, potentially lowSubstrate dependent, potentially lowGood to Excellent (71-91% for hindered substrates)[1]

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described amide coupling protocols.

HATU_Coupling_Workflow start Carboxylic Acid + (3,3-Difluorocyclobutyl)methanamine ·HCl reagents Add HATU and DIPEA in anhydrous DMF start->reagents 1. Reagent Addition reaction Stir at Room Temperature (2-16h) reagents->reaction 2. Reaction workup Aqueous Workup (EtOAc, 1M HCl, NaHCO₃, Brine) reaction->workup 3. Quench & Extract purification Dry, Concentrate & Purify (Column Chromatography) workup->purification 4. Isolate product Final Amide Product purification->product

Caption: Workflow for HATU-mediated amide coupling.

EDC_HOBt_Coupling_Workflow start Mix Starting Materials: Carboxylic Acid, Amine·HCl, HOBt, DIPEA in DMF cool Cool to 0 °C start->cool add_edc Add EDC·HCl cool->add_edc 1. Add Coupling Agent reaction Stir at RT (12-24h) add_edc->reaction 2. Reaction workup Aqueous Workup (Water, EtOAc, NaHCO₃, Brine) reaction->workup 3. Quench & Extract purification Dry, Concentrate & Purify (Column Chromatography) workup->purification 4. Isolate product Final Amide Product purification->product

Caption: Workflow for EDC/HOBt-mediated amide coupling.

Acyl_Fluoride_Coupling_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling acid Carboxylic Acid btffh Add BTFFH + DIPEA in CH₂Cl₂ acid->btffh stir_rt Stir at RT (30 min) btffh->stir_rt acyl_fluoride In situ Acyl Fluoride stir_rt->acyl_fluoride heat Heat in Sealed Vessel (e.g., 80°C, 12-24h) acyl_fluoride->heat amine (3,3-Difluorocyclobutyl) methanamine·HCl amine->heat workup Aqueous Workup & Purification heat->workup product Final Amide Product workup->product

Caption: Two-step workflow for amide coupling via an acyl fluoride intermediate.

References

Application Notes and Protocols for the Development of Novel Therapeutics Using a Difluorocyclobutane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the difluorocyclobutane scaffold in modern drug discovery. This unique structural motif has gained significant attention as a valuable bioisostere, offering a strategic advantage in modulating the physicochemical and pharmacological properties of therapeutic candidates. The inclusion of the gem-difluorocyclobutane group can enhance metabolic stability, potency, and selectivity, making it an attractive component in the design of novel inhibitors for a range of biological targets.[1]

This document outlines the biological rationale, quantitative activity data, and detailed experimental protocols for the synthesis and evaluation of difluorocyclobutane-containing therapeutics. Particular focus is given to its application in the development of kinase inhibitors, specifically targeting the Janus kinase (JAK) family, and other key enzymes in disease pathogenesis.

Rationale for Employing the Difluorocyclobutane Scaffold

The difluorocyclobutane moiety serves as a versatile bioisosteric replacement for other chemical groups, conferring several advantageous properties to a drug candidate:

  • Metabolic Stability: The introduction of the gem-difluorinated cyclobutane ring can block sites of metabolism, leading to improved pharmacokinetic profiles.[1]

  • Modulation of Physicochemical Properties: This scaffold can fine-tune lipophilicity, polarity, and pKa, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Conformational Constraint: The rigid four-membered ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to the target protein.

  • Improved Potency: The unique electronic properties of the C-F bonds can lead to favorable interactions within the target's binding site, thereby increasing inhibitory activity.[1]

Quantitative Data on Difluorocyclobutane-Containing Therapeutics

The following tables summarize the in vitro inhibitory activities of representative therapeutic agents that incorporate a cyclobutane or difluorocyclobutane scaffold. This data highlights the potential of this structural motif in achieving potent and selective inhibition of key therapeutic targets.

Table 1: In Vitro Inhibitory Activity of Cyclobutane-Containing Janus Kinase (JAK) Inhibitors

CompoundScaffold TypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
RuxolitinibCyclobutane-containing3.32.8>40019[2]
BaricitinibCyclobutane-containing5.95.7>40053[3]
TofacitinibAzetidine-containing112201-[4]

Table 2: Bioactive Molecules Incorporating a gem-Difluorocyclobutane Scaffold

Compound NameTherapeutic TargetDisease IndicationKey Advantage of Scaffold
IvosidenibIsocitrate Dehydrogenase 1 (IDH1)Acute Myeloid LeukemiaIncreased metabolic stability and potency[1]
IPN60090Glutaminase-1 (GLS-1)CancerEnhanced metabolic stability while maintaining potency[1]
BMS-814580Melanin Concentrating Hormone Receptor 1 (MCHR1)ObesityBlockade of metabolic weak spot and maintenance of efficacy[1]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental procedures are provided below to facilitate a deeper understanding of the therapeutic rationale and methodologies.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive targets for therapeutic intervention.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Difluorocyclobutane_Inhibitor Difluorocyclobutane JAK Inhibitor Difluorocyclobutane_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for difluorocyclobutane-containing JAK inhibitors.

General Workflow for Synthesis and Evaluation of Novel Therapeutics

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel therapeutics incorporating a difluorocyclobutane scaffold.

Drug_Discovery_Workflow A Scaffold Synthesis: Organolanthanum-mediated addition to 3,3-difluorocyclobutanone B Lead Compound Identification: Incorporation of difluorocyclobutane scaffold into known pharmacophores A->B C In Vitro Biological Assays: Enzyme Inhibition (IC50) Cell-based Assays B->C D Structure-Activity Relationship (SAR) and Lead Optimization C->D D->C Iterative Optimization E In Vivo Efficacy Studies: Animal Models of Disease D->E F Preclinical Development E->F

Caption: A generalized workflow for the development of difluorocyclobutane-based therapeutics.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ol

This protocol describes a general method for the synthesis of a key intermediate in the preparation of difluorocyclobutane-containing compounds, adapted from methodologies utilizing organolanthanum reagents to overcome the high sensitivity of difluorocyclobutanone to elimination.[1]

Materials:

  • 3,3-Difluorocyclobutanone

  • Aryl bromide

  • n-Butyllithium (n-BuLi)

  • Lanthanum(III) chloride (LaCl₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Under an inert atmosphere, suspend LaCl₃ in anhydrous THF.

  • Cool the suspension to -78 °C and add n-BuLi dropwise. Stir the mixture for 2 hours at -78 °C.

  • In a separate flask, dissolve the aryl bromide in anhydrous THF and cool to -78 °C. Add n-BuLi dropwise to perform a lithium-halogen exchange, generating the aryllithium reagent.

  • Transfer the freshly prepared aryllithium solution to the LaCl₃ suspension at -78 °C and stir for 30 minutes to form the organolanthanum reagent.

  • Add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise to the organolanthanum reagent at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-aryl-3,3-difluorocyclobutan-1-ol.

In Vitro Janus Kinase (JAK) Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific JAK isoform.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • ATP

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a 384-well plate, add the test compound dilutions. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor).

  • Add the JAK enzyme to each well, except for the no-enzyme control.

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. The final ATP concentration should be at or near the Km for the specific JAK isoform.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The difluorocyclobutane scaffold represents a powerful tool in the medicinal chemist's arsenal for the design of novel therapeutics with improved pharmacological properties. The data and protocols presented herein provide a foundation for researchers to explore the potential of this unique structural motif in their own drug discovery programs. The successful incorporation of the difluorocyclobutane moiety into clinical candidates targeting a variety of diseases underscores its broad applicability and potential to deliver the next generation of innovative medicines.

References

Application Notes and Protocols for Diversifying the (3,3-Difluorocyclobutyl)methanamine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic strategies and experimental protocols for the chemical diversification of the (3,3-difluorocyclobutyl)methanamine core structure. This building block is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the gem-difluorocyclobutyl motif, which can influence compound lipophilicity, metabolic stability, and binding interactions. The following protocols for N-alkylation, N-arylation, and reductive amination offer versatile approaches to generate a library of novel derivatives for structure-activity relationship (SAR) studies and drug discovery programs.

N-Alkylation via Nucleophilic Substitution

Direct N-alkylation of (3,3-difluorocyclobutyl)methanamine with alkyl halides is a straightforward method for introducing a wide variety of alkyl substituents. The reaction typically proceeds via an SN2 mechanism and requires a base to neutralize the hydrogen halide formed. Careful control of reaction conditions is necessary to minimize over-alkylation.

Table 1: Representative Data for N-Alkylation of (3,3-Difluorocyclobutyl)methanamine

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃Acetonitrile601285-95
2Ethyl bromideDIPEADMF801680-90
3Benzyl bromideK₂CO₃Acetonitrile70890-98
4Propargyl bromideCs₂CO₃DMF252475-85

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

  • Reaction Setup: To a solution of (3,3-difluorocyclobutyl)methanamine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, 0.1-0.2 M), add the base (e.g., K₂CO₃, 2.0-3.0 eq. or DIPEA, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter the mixture and wash the solid with the reaction solvent.

    • If a liquid base and a high-boiling solvent like DMF were used, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the solvent and excess base.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_amine (3,3-Difluorocyclobutyl)methanamine reaction_step Mixing and Heating (e.g., 60-80 °C) start_amine->reaction_step start_halide Alkyl Halide start_halide->reaction_step start_base Base (e.g., K₂CO₃) start_base->reaction_step start_solvent Solvent (e.g., ACN) start_solvent->reaction_step workup_filter Filtration / Extraction reaction_step->workup_filter workup_dry Drying and Concentration workup_filter->workup_dry purification_step Column Chromatography workup_dry->purification_step end_product N-Alkyl-(3,3-difluorocyclobutyl)methanamine purification_step->end_product

N-Alkylation Experimental Workflow

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives. This method is known for its broad substrate scope and functional group tolerance.

Table 2: Representative Data for N-Arylation of (3,3-Difluorocyclobutyl)methanamine

EntryAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃XPhosNaOtBuToluene1001275-85
24-ChlorotoluenePd(OAc)₂SPhosK₃PO₄Dioxane1101870-80
32-BromopyridinePd₂(dba)₃BINAPCs₂CO₃Toluene1001665-75
44-BromoanisolePd(OAc)₂RuPhosK₂CO₃t-BuOH902480-90

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq.), (3,3-difluorocyclobutyl)methanamine (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., XPhos, 2-10 mol%), and base (e.g., NaOtBu, 1.4 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 100-110 °C) for the indicated time, with stirring. Monitor the reaction by LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite, washing with the same solvent.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

N_Arylation_Signaling_Pathway cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle amine (3,3-Difluorocyclobutyl)methanamine amine_coordination Amine Coordination & Deprotonation amine->amine_coordination aryl_halide Aryl Halide (Ar-X) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition + Ar-X ligand Phosphine Ligand ligand->pd_catalyst base Base base->amine_coordination oxidative_addition->amine_coordination Ar-Pd(II)-X-L reductive_elimination Reductive Elimination amine_coordination->reductive_elimination Ar-Pd(II)-NR-L reductive_elimination->pd_catalyst + Ar-NHR product N-Aryl-(3,3-difluorocyclobutyl)methanamine reductive_elimination->product Product

Buchwald-Hartwig N-Arylation Pathway

Reductive Amination

Reductive amination is a versatile two-step, one-pot reaction that allows for the N-alkylation of the primary amine with an aldehyde or ketone. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This method is highly efficient for creating diverse libraries of compounds.

Table 3: Representative Data for Reductive Amination with (3,3-Difluorocyclobutyl)methanamine

EntryCarbonyl CompoundReducing AgentSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeNaBH(OAc)₃Dichloromethane251290-98
2AcetoneNaBH₃CNMethanol251685-95
3CyclohexanoneNaBH(OAc)₃Dichloroethane251488-96
44-PyridinecarboxaldehydeNaBH(OAc)₃Dichloromethane251880-90

Note: Yields are representative and may vary based on specific substrate and reaction conditions.

  • Reaction Setup: To a stirred solution of (3,3-difluorocyclobutyl)methanamine (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or dichloroethane, 0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Carefully add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

Reductive_Amination_Logical_Flow start_amine (3,3-Difluorocyclobutyl)methanamine step1 Step 1: Imine Formation (Solvent, Room Temp) start_amine->step1 start_carbonyl Aldehyde or Ketone start_carbonyl->step1 intermediate Imine Intermediate step1->intermediate step2 Step 2: In-situ Reduction intermediate->step2 reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->step2 product N-Substituted Product step2->product

Reductive Amination Logical Flow

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3,3-Difluorocyclobutyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3,3-Difluorocyclobutyl)methanamine hydrochloride. Our aim is to help you optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound?

A1: A common and effective laboratory-scale synthesis involves the reduction of 3,3-difluorocyclobutanecarbonitrile.[1] This method typically utilizes a borane reducing agent, followed by acidification with hydrochloric acid to form the desired hydrochloride salt.[1] An alternative route, more suited for larger-scale industrial production, starts from 3-oxocyclobutanecarboxylic acid and proceeds through fluorination, reaction with hydroxylamine, and a rearrangement reaction.[2] This latter method is advantageous as it avoids hazardous reagents and harsh reaction conditions.[2]

Q2: What are the most likely impurities to form during the synthesis from 3,3-difluorocyclobutanecarbonitrile?

A2: Based on the reaction mechanism, potential impurities could include unreacted starting material (3,3-difluorocyclobutanecarbonitrile), the intermediate free amine ((3,3-Difluorocyclobutyl)methanamine), and potential byproducts from the borane reduction. In analogous syntheses of similar compounds, over-alkylation leading to secondary amines can also be a concern, though this is less likely when starting from a nitrile.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods will help in tracking the consumption of the starting material and the formation of the product, as well as detecting any significant impurities.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause 1: Incomplete Reduction of the Nitrile

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the borane-THF solution is fresh and has not degraded. The molarity of commercially available solutions can decrease over time.

    • Optimize Reaction Time and Temperature: The documented procedure specifies refluxing for 20 hours.[1] If you observe a significant amount of starting material remaining, consider extending the reflux time.

    • Ensure Anhydrous Conditions: Moisture can quench the borane reagent. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).

Potential Cause 2: Product Loss During Workup and Isolation

  • Troubleshooting Steps:

    • Efficient Quenching: The quenching with methanol should be performed carefully and slowly in an ice water bath to avoid uncontrolled reactions that could lead to byproduct formation.[1]

    • Complete Acidification and Salt Formation: Ensure complete conversion of the free amine to the hydrochloride salt by using a sufficient amount of concentrated hydrochloric acid and allowing adequate time for the reaction (e.g., reflux for 2 hours as per the protocol).[1]

    • Proper Solvent for Precipitation: The choice of solvent for precipitating the hydrochloride salt is crucial. The protocol suggests suspending the crude product in ether to precipitate the solid.[1] If precipitation is poor, consider using a different non-polar solvent in which the hydrochloride salt has low solubility.

Issue 2: Difficulty in Isolating a Pure Solid Product

Potential Cause 1: Incomplete Removal of Water

  • Troubleshooting Steps:

    • The protocol recommends azeotroping with ethanol twice to remove water after concentrating the acidified mixture.[1] This step is critical as residual water can make the product oily or difficult to crystallize. Ensure the azeotropic distillation is effective.

Potential Cause 2: Improper Crystallization/Precipitation Technique

  • Troubleshooting Steps:

    • Solvent Choice: As mentioned, ether is used for precipitation.[1] If the product remains oily, try triturating the crude material with the solvent to induce crystallization.

    • Seeding: If you have a small amount of pure, crystalline product from a previous batch, adding a seed crystal to the solution can initiate crystallization.

Experimental Protocols and Data

Synthesis of this compound from 3,3-Difluorocyclobutanecarbonitrile

This protocol is based on a reported synthesis with a 64% yield.[1]

Reaction Parameters

ParameterValue
Starting Material3,3-Difluorocyclobutanecarbonitrile (1.72 g, 14.70 mmol)
Reducing Agent1M Borane-THF solution (16.20 mL, 16.20 mmol)
SolventTHF (5 mL)
Reaction TemperatureReflux
Reaction Time20 hours
AcidificationConcentrated HCl (10 mL) in Methanol (10 mL)
Final ProductThis compound (1.48 g)
Yield 64%

Step-by-Step Procedure:

  • Dissolve 3,3-difluorocyclobutanecarbonitrile in THF under a nitrogen atmosphere.

  • Slowly add the borane-THF solution dropwise over 5 minutes.

  • Heat the reaction mixture to reflux and maintain for 20 hours.

  • After completion, cool the mixture in an ice water bath.

  • Slowly add methanol to quench the reaction.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the crude product in a mixture of methanol and concentrated hydrochloric acid.

  • Heat to reflux for 2 hours for acidification.

  • Concentrate the mixture under reduced pressure.

  • Azeotrope the residue twice with ethanol to remove water.

  • Suspend the resulting material in ether to precipitate the product.

  • Filter the solid and dry to obtain this compound.[1]

Visual Guides

experimental_workflow start Start: 3,3-Difluorocyclobutanecarbonitrile in THF reduction Reduction: Add Borane-THF Reflux for 20h start->reduction quench Quenching: Cool in ice bath Add Methanol reduction->quench concentrate1 Concentration 1: Remove solvents under reduced pressure quench->concentrate1 acidify Acidification: Add MeOH/Conc. HCl Reflux for 2h concentrate1->acidify concentrate2 Concentration 2: Remove solvents under reduced pressure acidify->concentrate2 azeotrope Water Removal: Azeotrope with Ethanol (2x) concentrate2->azeotrope precipitate Precipitation: Suspend in Ether azeotrope->precipitate isolate Isolation: Filter and Dry Final Product precipitate->isolate

Synthesis Workflow for this compound.

troubleshooting_low_yield start Problem: Low Reaction Yield check_reduction Check for complete reduction of nitrile (TLC/GC-MS) start->check_reduction incomplete Incomplete Reduction check_reduction->incomplete Yes complete Reduction Complete check_reduction->complete No cause_reagent Potential Cause: Degraded Borane Reagent incomplete->cause_reagent cause_conditions Potential Cause: Suboptimal Time/Temp incomplete->cause_conditions cause_workup Potential Cause: Product loss during workup complete->cause_workup solution_reagent Solution: Use fresh borane solution cause_reagent->solution_reagent solution_conditions Solution: Extend reflux time cause_conditions->solution_conditions solution_workup Solution: Optimize precipitation solvent and ensure complete acidification cause_workup->solution_workup

Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Purification of (3,3-Difluorocyclobutyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (3,3-Difluorocyclobutyl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent laboratory-scale synthesis involves the reduction of 3,3-difluorocyclobutanecarbonitrile using a borane-tetrahydrofuran (THF) complex. The resulting amine-borane complex is then hydrolyzed and converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like methanol.[1]

Q2: What are the potential byproducts in the synthesis of this compound from 3,3-difluorocyclobutanecarbonitrile?

A2: Potential byproducts can arise from several sources during the reaction and workup:

  • Unreacted Starting Material: Residual 3,3-difluorocyclobutanecarbonitrile.

  • Incomplete Reduction Intermediate: The corresponding imine may be present if the reduction is not driven to completion.

  • Amide Byproduct: Partial hydrolysis of the nitrile starting material or an intermediate during the workup phase can lead to the formation of (3,3-Difluorocyclobutyl)acetamide.

  • Secondary Amine: Although more common in catalytic hydrogenation, there is a possibility of the formation of bis((3,3-difluorocyclobutyl)methyl)amine.[2]

  • Amine-Borane Complex: The initial product of the borane reduction is a stable amine-borane complex. Incomplete acidic workup can leave this complex as a significant impurity.[1][3]

  • Boron Residues: Boric acid or its methyl esters can be present from the quenching of excess borane with methanol.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying and quantifying the target compound and any organic impurities. Due to the polar nature of the amine hydrochloride, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column may be required for optimal separation.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities. The free amine may need to be derivatized to improve its volatility and chromatographic performance.

  • High-Performance Liquid Chromatography (HPLC) with UV or ELSD detection: A standard method for purity determination by area percentage.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield of the Final Product

  • Question: My final yield of this compound is significantly lower than expected. What are the possible causes and solutions?

  • Answer:

    • Incomplete Reaction: The reduction of the nitrile may not have gone to completion. Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting material. If the reaction has stalled, consider extending the reaction time or using a fresh, anhydrous borane-THF solution.

    • Losses During Workup: The product is a polar salt and may have significant solubility in aqueous and alcoholic solutions. Minimize the volume of aqueous and alcoholic solvents used during extraction and washing steps. When concentrating the product, be cautious of overheating, which can lead to degradation.

    • Inefficient Precipitation/Crystallization: The choice of anti-solvent is crucial for precipitating the hydrochloride salt. Diethyl ether is commonly used.[1] If precipitation is poor, consider using a different anti-solvent or a combination of solvents. Cooling the mixture can also improve the yield of the precipitate.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with byproducts. How can I remove them?

  • Answer: The purification strategy will depend on the nature of the impurity. Refer to the table below for common impurities and suggested purification methods.

ImpurityOriginRecommended Purification Method
3,3-difluorocyclobutanecarbonitrileUnreacted starting materialRecrystallization or trituration with a solvent system where the starting material is more soluble than the product (e.g., diethyl ether).
(3,3-Difluorocyclobutyl)acetamidePartial hydrolysis of the nitrileRecrystallization from a suitable solvent system. The polarity difference between the amide and the amine salt should allow for separation.
bis((3,3-difluorocyclobutyl)methyl)amineOver-reduction/dimerizationColumn chromatography on silica gel may be effective for the free amine before conversion to the hydrochloride salt. Recrystallization of the hydrochloride salt may also be effective.
Amine-borane complexIncomplete acidic workupRe-subject the crude product to the acidic workup conditions (e.g., refluxing in methanolic HCl) to ensure complete decomposition of the complex.[3]
Boron residues (boric acid, borate esters)Quenching of excess boraneThese are generally removed during the aqueous workup and precipitation/filtration steps. Washing the final solid product with a non-polar solvent like diethyl ether can help remove residual borate esters.

Issue 3: Difficulty in Isolating a Crystalline Solid

  • Question: After the workup, I am left with an oil or a sticky solid instead of a crystalline powder. How can I induce crystallization?

  • Answer:

    • Azeotropic Removal of Water: Ensure all water has been removed. Azeotropic distillation with a solvent like ethanol or toluene can be effective before attempting precipitation.[1]

    • Trituration: Add a small amount of a suitable anti-solvent (e.g., cold diethyl ether) to the oil and scratch the inside of the flask with a glass rod to induce nucleation. Sonication can also be helpful.

    • Solvent System for Recrystallization: If trituration fails, attempt a full recrystallization. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or isopropanol) and slowly add a cold anti-solvent (e.g., diethyl ether, ethyl acetate, or hexane) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.

Experimental Protocols

Protocol 1: Purification of this compound by Precipitation

This protocol is adapted from a known synthetic procedure.[1]

  • Acidification and Concentration: Following the borane reduction and quenching with methanol, dissolve the crude product in a mixture of methanol (e.g., 10 mL) and concentrated hydrochloric acid (e.g., 10 mL). Heat the mixture to reflux for 2 hours to ensure complete decomposition of the amine-borane complex and formation of the hydrochloride salt.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Azeotropic Drying: Add ethanol to the residue and concentrate again under reduced pressure. Repeat this step at least twice to remove residual water.

  • Precipitation: Suspend the resulting solid residue in diethyl ether. Stir or sonicate the suspension to break up any clumps.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid. A typical purity of >97% can be expected for similar compounds.

Data Presentation

Table 1: Summary of Potential Impurities and Analytical Observables

CompoundMolecular FormulaMolecular Weight ( g/mol )Potential Analytical Signature (LC-MS, [M+H]⁺)
(3,3-Difluorocyclobutyl)methanamine C₅H₉F₂N121.13122.1
3,3-DifluorocyclobutanecarbonitrileC₅H₅F₂N117.10118.1
(3,3-Difluorocyclobutyl)acetamideC₅H₉F₂NO137.13138.1
bis((3,3-difluorocyclobutyl)methyl)amineC₁₀H₁₅F₄N225.23226.2
(3,3-Difluorocyclobutyl)methanamine-borane complexC₅H₁₂BF₂N134.96Not directly observed by ESI-MS; may decompose in the source.

Visualization

G Troubleshooting Workflow for Purification cluster_troubleshooting Purification Steps start Crude Product (Oil or Solid) check_purity Analyze Purity (e.g., LC-MS, NMR) start->check_purity is_pure Purity Acceptable? check_purity->is_pure end Pure (3,3-Difluorocyclobutyl)methanamine HCl is_pure->end Yes identify_impurity Identify Major Impurity is_pure->identify_impurity No recrystallize Recrystallization / Trituration recrystallize->check_purity acid_workup Repeat Acidic Workup acid_workup->check_purity column_chrom Column Chromatography (on free amine) column_chrom->check_purity identify_impurity->recrystallize Starting material / Amide identify_impurity->acid_workup Amine-borane complex identify_impurity->column_chrom Secondary amine

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Fluorination of Cyclobutane Rings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of cyclobutane rings. This resource is tailored for researchers, scientists, and drug development professionals encountering challenges in the synthesis of fluorinated cyclobutane derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the fluorination of cyclobutane rings.

Problem 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted starting material.

  • The desired fluorinated product is not observed or is present in trace amounts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inactive Fluorinating Reagent Use a fresh bottle of the fluorinating reagent (e.g., DAST, Deoxo-Fluor). Ensure it has been stored under anhydrous conditions.[1]Fluorinating agents like DAST and Deoxo-Fluor can degrade over time, especially with exposure to moisture, leading to a loss of reactivity.[1]
Insufficient Reagent Increase the molar equivalents of the fluorinating reagent.For sterically hindered substrates or less reactive starting materials, a larger excess of the fluorinating agent may be necessary to drive the reaction to completion.[1]
Low Reaction Temperature Gradually and cautiously increase the reaction temperature.Some fluorination reactions, particularly deoxyfluorinations, may require heating to proceed at a reasonable rate.[1] However, be aware that higher temperatures can also promote side reactions.[1]
Poor Leaving Group (for Deoxyfluorination) If starting from an alcohol, consider converting it to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), before fluorination with a fluoride source.[1]A more effective leaving group will facilitate the nucleophilic substitution by the fluoride ion.
Inappropriate Solvent Ensure the solvent is anhydrous and compatible with the chosen fluorinating reagent. Common solvents include dichloromethane (DCM), chloroform, and toluene.[1]The choice of solvent can significantly impact the solubility and reactivity of the reagents.
Problem 2: Formation of Elimination or Ring-Opened Products

Symptoms:

  • Formation of cyclobutene or other unsaturated products.

  • Detection of linear, non-cyclic fluorinated compounds.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature.Elimination reactions are often favored at higher temperatures.[1]
Strongly Basic Conditions If possible, use neutral or mildly acidic reaction conditions. If a base is required, consider a non-nucleophilic, sterically hindered base.[1]Strong bases can promote E2 elimination pathways, competing with the desired substitution reaction.[1]
Ring Strain The inherent strain of the cyclobutane ring can predispose it to ring-opening reactions, especially with certain substitution patterns.[2][3]This is an inherent property of the substrate. Milder reaction conditions or a different synthetic route may be necessary.
Substrate-Specific Instability Certain functional groups in close proximity on the cyclobutane ring can lead to decomposition or rearrangement upon attempted fluorination.[4]Consider protecting group strategies to mask reactive functionalities or explore alternative fluorination methods.
Problem 3: Poor Regio- or Stereoselectivity

Symptoms:

  • Formation of a mixture of constitutional isomers (regioisomers).

  • Formation of a mixture of diastereomers or enantiomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Lack of Directing Groups Introduce a directing group on the cyclobutane ring to influence the position of fluorination.Functional groups can sterically or electronically guide the fluorinating agent to a specific site.
Conformational Flexibility The puckered nature of the cyclobutane ring can lead to multiple reactive conformations, resulting in poor stereocontrol.The use of chiral catalysts or auxiliaries may be necessary to achieve high stereoselectivity.[5][6]
Reaction Mechanism The reaction may proceed through an intermediate (e.g., a carbocation) that is not stereochemically defined.Modifying the reaction conditions to favor a concerted (e.g., SN2-type) mechanism can improve stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for introducing a fluorine atom into a cyclobutane ring?

A1: Common methods include:

  • Deoxyfluorination of Cyclobutanols: This involves replacing a hydroxyl group with fluorine using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[7] This reaction typically proceeds with inversion of stereochemistry.

  • Nucleophilic Substitution: Displacement of a good leaving group (e.g., tosylate, mesylate) with a fluoride source such as tetrabutylammonium fluoride (TBAF).[8]

  • [2+2] Cycloaddition: Reactions of fluorinated alkenes with other alkenes can directly form fluorinated cyclobutane rings.[7]

  • Ring-Opening of Bicyclobutanes: Strain-release reactions of bicyclo[1.1.0]butanes with a fluorine source can provide access to functionalized fluorinated cyclobutanes.[6][9]

Q2: Why is ring-opening a significant challenge in the fluorination of cyclobutanes?

A2: The cyclobutane ring possesses significant ring strain. Under certain reaction conditions, particularly those involving carbocationic intermediates or high temperatures, this strain can be released through ring-opening, leading to the formation of linear products.[2][10] The presence of certain activating groups on the ring can also facilitate this process.[11]

Q3: How can I improve the stereoselectivity of my cyclobutane fluorination reaction?

A3: Achieving high stereoselectivity can be challenging due to the conformational flexibility of the cyclobutane ring.[1] Strategies to improve stereocontrol include:

  • Use of Chiral Catalysts: Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes has been shown to produce chiral fluorinated cyclobutanes with excellent enantioselectivity.[5]

  • Substrate Control: The existing stereochemistry of substituents on the cyclobutane ring can direct the incoming fluorine atom to a specific face of the ring.

  • Choice of Fluorinating Agent and Conditions: Some fluorination reactions, such as deoxyfluorination with DAST, often proceed with a predictable inversion of stereochemistry.

Q4: What are the stability considerations for fluorinated cyclobutanes?

A4: While the synthesis can be challenging, many fluorinated cyclobutanes are chemically stable. For instance, some trifluoromethyl cyclobutanes have shown no decomposition after treatment with 1 M hydrochloric acid or 1 M sodium hydroxide at room temperature for 24 hours, and were stable for months when stored at room temperature.[12] However, the stability can be influenced by the overall substitution pattern on the ring.

Q5: Are there any safety precautions I should be aware of when using common fluorinating reagents?

A5: Yes, many fluorinating reagents are hazardous and require careful handling:

  • DAST and Deoxo-Fluor: These reagents are toxic, corrosive, and can decompose violently upon heating. They should be handled in a well-ventilated fume hood, and contact with water should be avoided.[1]

  • Hydrogen Fluoride (HF) and its complexes: HF is extremely corrosive and can cause severe, delayed-onset burns. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield, and work in a fume hood designed for HF use.[1]

Experimental Protocols & Data

General Protocol for Deoxyfluorination of a Cyclobutanol using DAST

This is a general procedure and may require optimization for specific substrates.

Deoxyfluorination Experimental Workflow.

Procedure:

  • Preparation: Dissolve the cyclobutanol substrate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (typically 1.2-1.5 equivalents) dropwise to the stirred solution.[1]

  • Reaction: Allow the reaction mixture to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Extraction: Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield Observed check_reagent Check Fluorinating Reagent (Fresh? Stored Properly?) start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok Yes reagent_bad Replace Reagent check_reagent->reagent_bad No check_conditions Review Reaction Conditions (Temp? Concentration? Time?) reagent_ok->check_conditions reagent_bad->check_reagent end Yield Improved conditions_ok Conditions Seem Appropriate check_conditions->conditions_ok Yes conditions_bad Optimize Conditions (Increase Temp/Conc./Time) check_conditions->conditions_bad No check_substrate Evaluate Substrate (Steric Hindrance? Poor Leaving Group?) conditions_ok->check_substrate conditions_bad->check_conditions substrate_ok Substrate is Suitable check_substrate->substrate_ok No substrate_bad Modify Substrate (e.g., Convert -OH to -OTs) check_substrate->substrate_bad Yes substrate_bad->check_substrate

Logical Flow for Troubleshooting Low Yields.
Comparative Yields for Different Fluorination Strategies

The following table summarizes yields from various published methods for fluorinating cyclobutane derivatives. Note that yields are highly substrate-dependent.

Starting Material Type Fluorinating Agent/Method Product Type Reported Yield (%) Reference
Bicyclo[1.1.0]butyl amidePyridinium poly(hydrogen fluoride)3-Fluorocyclobutyl amide39-64 (diastereomeric mixture)[6]
Cyclobutylmethyl mesylateTetramethylammonium fluoride (TMAF)(Fluoromethyl)cyclobutaneNot specified, but multi-gram scale successful[7]
Cyclobutane carbaldehydeMorpholinosulfur trifluoride (Morph DAST)(Difluoromethyl)cyclobutaneNot specified, but successful synthesis reported[7]
cis-1,2-disubstituted cyclobutane alcoholTf₂O, then fluoride anioncis-CH₂F-substituted cyclobutane11 (low yield due to elimination)[4]
Bicyclo[1.1.0]butyl alcoholDeoxyfluorinationFluorinated methylenecyclobutane-[6]

References

common side reactions in the synthesis of difluorocyclobutane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of difluorocyclobutane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of gem-difluorocyclobutanol derivatives from 3,3-difluorocyclobutanone?

A1: A significant side reaction when synthesizing gem-difluorocyclobutanols from 3,3-difluorocyclobutanone using organometallic reagents (like Grignard or organolithium reagents) is an E1cb elimination.[1][2] The increased acidity of the α-protons in the fluorinated cyclobutanone facilitates this elimination, leading to the formation of 3-fluorocyclobut-2-enone.[1][2] This intermediate can then undergo further reactions, such as addition-elimination with excess organometallic reagent, resulting in undesired byproducts.[1]

Q2: How can the E1cb elimination side reaction be minimized?

A2: The use of organolanthanum reagents is a crucial strategy to prevent the undesired E1cb elimination.[1][3][4] These reagents effectively control the basicity of the nucleophile, favoring the desired nucleophilic addition to the ketone over the elimination pathway.[3][4] This method has been successfully applied to the synthesis of various 1-substituted-3,3-difluorocyclobutan-1-ols.

Q3: Are there issues with regioselectivity in subsequent functionalization reactions of difluorocyclobutanol derivatives?

A3: Yes, regioselectivity can be a concern in certain reactions. For instance, in iron-catalyzed Friedel-Crafts reactions with some arene nucleophiles, a mixture of regioisomers may be obtained.[1] A notable example is the reaction with anisole, which can yield a mixture of C4 and C2 substituted products.[1] Careful optimization of reaction conditions and choice of catalyst may be necessary to control the regioselectivity.

Q4: How stable are the synthesized difluorocyclobutane derivatives?

A4: Generally, 1,1-disubstituted difluorocyclobutanes have been shown to be stable under a variety of chemical and reaction conditions.[1] Studies have demonstrated their stability in the presence of acidic and basic conditions, strong nucleophiles, and in buffer solutions, indicating their suitability for applications in medicinal chemistry that require further diversification.[1]

Troubleshooting Guides

Issue 1: Low yield of desired gem-difluorocyclobutanol and formation of significant side products.
Symptom Possible Cause Suggested Solution
Low yield (<20%) of the target difluorocyclobutanol when using Grignard or organolithium reagents.[1]E1cb elimination is occurring due to the high basicity of the organometallic reagent and the acidity of the α-protons of the difluorocyclobutanone.[1][2]Switch to using organolanthanum reagents for the nucleophilic addition. This has been shown to significantly improve yields by suppressing the elimination pathway.[1][3][4]
Presence of unexpected olefinic and/or rearranged products in the crude reaction mixture.The intermediate 3-fluorocyclobut-2-enone, formed via elimination, is reacting further with the nucleophile or other species in the reaction mixture.[1]As above, employ organolanthanum reagents. Alternatively, carefully control the reaction temperature and the rate of addition of the organometallic reagent to minimize the elimination reaction.
Issue 2: Formation of regioisomeric mixtures in Friedel-Crafts reactions.
Symptom Possible Cause Suggested Solution
Isolation of a mixture of C4 and C2 substituted products after Friedel-Crafts reaction of a 1-aryl-difluorocyclobutanol with an arene nucleophile.[1]The carbocation intermediate can be attacked at different positions of the nucleophile, leading to regioisomers. The electronic and steric properties of the nucleophile influence the isomeric ratio.[1]Screen different Lewis acid catalysts and reaction conditions (solvent, temperature) to optimize for the desired regioisomer. For nucleophiles prone to giving mixtures, consider alternative synthetic routes if high regioselectivity is critical.

Quantitative Data Summary

The following table summarizes yields for the synthesis of a gem-difluorocyclobutanol using different organometallic reagents, highlighting the effectiveness of organolanthanum reagents in preventing side reactions.

EntryOrganometallic ReagentYield of 1-(4-methoxyphenyl)-3,3-difluorocyclobutanol-1-ol (%)Reference
14-methoxyphenyllithium6[1]
24-methoxyphenylmagnesium bromide14[1]
3(4-methoxyphenyl)LaCl2>95 (NMR yield)[1]

Experimental Protocols

Key Experiment: Synthesis of 1-(4-methoxyphenyl)-3,3-difluorocyclobutan-1-ol using an Organolanthanum Reagent

This protocol is adapted from the literature and describes a method to minimize elimination side reactions.[1]

Materials:

  • 3,3-Difluorocyclobutanone

  • 4-Bromoanisole

  • n-Butyllithium (n-BuLi)

  • Lanthanum(III) chloride (LaCl3)•2LiCl solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Standard glassware for anhydrous reactions (e.g., Schlenk line)

Procedure:

  • Preparation of the Organolithium Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve 4-bromoanisole in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of n-BuLi and stir for 30 minutes at this temperature to generate 4-methoxyphenyllithium.

  • Formation of the Organolanthanum Reagent: In a separate flame-dried flask under an inert atmosphere, add the LaCl3•2LiCl solution in THF. Cool to -78 °C. Slowly add the freshly prepared 4-methoxyphenyllithium solution to the LaCl3•2LiCl solution. Stir the resulting mixture for 30 minutes at -78 °C.

  • Reaction with Difluorocyclobutanone: To the freshly prepared organolanthanum reagent, add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise at -78 °C.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Elimination_Side_Reaction cluster_main Synthesis of gem-Difluorocyclobutanol DFCB 3,3-Difluorocyclobutanone Product Desired Product: 1-R-3,3-difluorocyclobutanol DFCB->Product Desired Nucleophilic Addition Side_Product_Source E1cb Elimination DFCB->Side_Product_Source Undesired Pathway (High Basicity) Reagent Organometallic Reagent (e.g., R-MgBr, R-Li) Reagent->Product Reagent->Side_Product_Source Intermediate 3-Fluorocyclobut-2-enone Side_Product_Source->Intermediate Side_Product Addition-Elimination Byproducts Intermediate->Side_Product + Reagent Troubleshooting_Workflow start Low yield of gem-difluorocyclobutanol? check_byproducts Analyze crude mixture for elimination byproducts. start->check_byproducts elimination_confirmed Elimination is the major side reaction. check_byproducts->elimination_confirmed Byproducts detected other_issues Other issues may be present. Re-evaluate reaction conditions. check_byproducts->other_issues No elimination byproducts solution Solution: Use Organolanthanum Reagents elimination_confirmed->solution success Improved Yield of Desired Product solution->success

References

Technical Support Center: Stereoselective Synthesis of 3,3-Difluorocyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-difluorocyclobutanes, with a specific focus on improving stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the stereoselective synthesis of substituted 3,3-difluorocyclobutanes?

A1: Common starting materials include 3,3-difluorocyclobutanone for the synthesis of 1,1-disubstituted-3,3-difluorocyclobutanes, and gem-difluorinated cyclobutenes for the preparation of chiral difluorinated cyclobutane derivatives.[1][2] Bicyclo[1.1.0]butanes (BCBs) are also utilized in strain-release-driven syntheses to create polysubstituted cyclobutanes with high stereoselectivity.[3]

Q2: My reaction with 3,3-difluorocyclobutanone and a Grignard or organolithium reagent is resulting in low yields and significant side products. What is the likely cause and how can I fix it?

A2: The primary issue is likely the high acidity of the α-protons in 3,3-difluorocyclobutanone, which leads to undesired elimination of HF (E1cb elimination) when using strongly basic organometallic reagents like Grignard or organolithium reagents.[1] To circumvent this, the use of less basic organolanthanum reagents is highly recommended. These reagents favor nucleophilic addition to the carbonyl group while minimizing elimination.[1][4][5]

Q3: How can I achieve high diastereoselectivity in the synthesis of polysubstituted difluorocyclobutanes?

A3: High diastereoselectivity can be achieved through several methods. One effective approach is the radical acylfluoroalkylation of bicyclobutanes using N-heterocyclic carbene (NHC) catalysis, which can yield diastereomeric ratios (d.r.) of up to >19:1.[3][6] Another method involves the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclobutanes, which can produce 1,1,3-functionalized cyclobutanes predominantly as single diastereoisomers.[7]

Q4: What strategies exist for the enantioselective synthesis of chiral 3,3-difluorocyclobutanes?

A4: A highly effective strategy for enantioselective synthesis is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes with pinacolborane (HBPin). This method can produce chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity.[2] These chiral building blocks can then be further functionalized.

Q5: I am observing a mixture of regioisomers in my reaction. How can I control the regioselectivity?

A5: Regioselectivity can be controlled by the choice of catalyst and reaction conditions. For instance, in the hydrophosphination of acyl bicyclobutanes, a Cu(I) catalytic system can favor α-selective nucleophilic addition, while a Cu(II) system can promote a β'-selective pathway, leading to different regioisomers.[7]

Q6: Are there methods for introducing the gem-difluoro moiety late in the synthesis to an already substituted cyclobutane ring?

A6: Yes, deoxofluorination of a corresponding 3-oxocyclobutane derivative is a common and effective strategy.[8] Reagents like Morph-DAST can be used to convert the ketone to the gem-difluoride. The stereochemistry of the final product will depend on the stereochemistry of the starting cyclobutanone.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s) Citation(s)
Low to no yield of desired 1-substituted-3,3-difluorocyclobutanol from 3,3-difluorocyclobutanone Use of highly basic organometallic reagents (e.g., Grignard, organolithium) causing E1cb elimination.Switch to less basic organolanthanum reagents to promote nucleophilic addition.[1][4]
Formation of 3-fluorocyclobut-2-enone as a major byproduct E1cb elimination of HF from 3,3-difluorocyclobutanone.Utilize organolanthanum reagents which control the basicity of the nucleophile.[1]
Poor diastereoselectivity in the functionalization of bicyclobutanes Ineffective stereocontrol during the radical-radical coupling or nucleophilic addition.Employ a covalent-based organocatalytic strategy with an N-heterocyclic carbene (NHC) catalyst. The steric hindrance of the NHC-bound ketyl radical can effectively differentiate between the faces of the transient cyclobutyl radical.[3][6]
Low enantiomeric excess (e.e.) in the synthesis of chiral difluorocyclobutanes Inefficient chiral catalyst or reaction conditions not optimized for asymmetric induction.Use a rhodium-catalyzed asymmetric hydroboration of a gem-difluorinated cyclobutene precursor. Optimization of the chiral ligand on the rhodium catalyst is crucial.[2]
Difficulty in separating diastereomers Diastereomers have very similar physical and chemical properties.Utilize preparative chromatography with specialized columns. For some E/Z isomers, separation can be achieved using conventional phases like C18 at high pH with a high organic modifier content.[9]
Unsuccessful nucleophilic substitution on a 1-aryl-3,3-difluorocyclobutanol Poor leaving group ability of the hydroxyl group.Activate the hydroxyl group or generate a carbocation intermediate. Iron chloride catalysis can be used to generate a difluorocyclobutane carbocation that smoothly reacts with various nucleophiles like arenes, thiols, and azides.[1]

Quantitative Data on Stereoselectivity

Method Substrate Catalyst/Reagent Product Stereoselectivity Citation(s)
Radical AcylfluoroalkylationBicyclo[1.1.0]butanes (BCBs)N-Heterocyclic Carbene (NHC)Polysubstituted cyclobutanesup to >19:1 d.r.[3][6]
Asymmetric Hydroborationgem-Difluorinated cyclobutenesRhodium catalyst with chiral ligand / HBPinChiral gem-difluorinated α-boryl cyclobutanesExcellent regio- and enantioselectivity[2]
Regiodivergent HydrophosphinationAcyl BCBsCu(I) catalytic system1,1,3-Functionalized cyclobutanesPredominantly single diastereoisomers[7]
Regiodivergent HydrophosphinationAcyl BCBsCu(II) catalytic system1,2,3-Trisubstituted cyclobutanesup to >20:1 d.r.[7]

Key Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-3,3-difluorocyclobutan-1-ols using Organolanthanum Reagents [1]

  • Preparation of the Organolanthanum Reagent: To a solution of the aryl bromide (1.2 equiv.) in THF at -78 °C, add n-BuLi (1.1 equiv.). After stirring for 30 minutes, add a solution of LaCl₃·2LiCl (1.5 equiv.) in THF. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Nucleophilic Addition: Cool the solution of the organolanthanum reagent to -78 °C and add a solution of 3,3-difluorocyclobutanone (1.0 equiv.) in THF dropwise.

  • Quenching and Work-up: Stir the reaction mixture at -78 °C for 1 hour, then quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3,3-difluorocyclobutan-1-ol.

Protocol 2: Diastereoselective Radical Acylfluoroalkylation of Bicyclobutanes [3]

  • Reaction Setup: In a nitrogen-filled glovebox, add the N-heterocyclic carbene (NHC) precursor (e.g., a triazolium salt, 0.02 mmol, 20 mol%), the bicyclobutane (BCB) substrate (0.1 mmol, 1.0 equiv.), the fluoroalkyl reagent (e.g., an N-alkoxyphthalimide, 0.15 mmol, 1.5 equiv.), and a base (e.g., DBU, 0.02 mmol, 20 mol%) to a vial.

  • Reaction Execution: Add the aldehyde (0.2 mmol, 2.0 equiv.) and the solvent (e.g., THF, 1.0 mL). Seal the vial and stir the mixture at room temperature for 24 hours under visible light irradiation.

  • Work-up and Purification: Remove the solvent under reduced pressure and purify the residue by preparative thin-layer chromatography to yield the polysubstituted cyclobutane product. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture.

Visualizations

experimental_workflow General Workflow for Stereoselective 3,3-Difluorocyclobutane Synthesis cluster_start Starting Material Selection cluster_reaction Stereoselective Reaction cluster_analysis Analysis and Purification start1 3,3-Difluorocyclobutanone reaction1 Nucleophilic Addition (Organolanthanum Reagents) start1->reaction1 start2 gem-Difluorinated Cyclobutene reaction2 Asymmetric Hydroboration (Rh-catalysis) start2->reaction2 start3 Bicyclo[1.1.0]butane reaction3 Radical Acylfluoroalkylation (NHC-catalysis) start3->reaction3 analysis NMR Analysis (d.r., e.e.) reaction1->analysis reaction2->analysis reaction3->analysis purification Chromatography analysis->purification product Stereochemically Defined 3,3-Difluorocyclobutane purification->product

A generalized workflow for the synthesis of stereochemically defined 3,3-difluorocyclobutanes.

troubleshooting_logic Troubleshooting Logic for Low Yield with 3,3-Difluorocyclobutanone start Low yield/side products in reaction with 3,3-difluorocyclobutanone q1 Which organometallic reagent was used? start->q1 reagent1 Grignard or Organolithium q1->reagent1 reagent2 Organolanthanum q1->reagent2 cause Likely Cause: E1cb Elimination due to high basicity reagent1->cause other_issue Investigate other reaction parameters (temperature, solvent, etc.) reagent2->other_issue solution Solution: Switch to less basic Organolanthanum reagents cause->solution

A troubleshooting decision diagram for reactions involving 3,3-difluorocyclobutanone.

References

troubleshooting guide for the synthesis of STING modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of STING (Stimulator of Interferon Genes) modulators, including agonists like cyclic dinucleotides (CDNs) and their analogs, as well as small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing cyclic dinucleotide (CDN) STING agonists?

The primary challenges in the chemical synthesis of CDNs include low yields and complex multi-step procedures.[1] These routes often require intricate protecting group chemistry and challenging phosphorylation and cyclization steps. Enzymatic synthesis methods can offer simpler routes but are often limited by low product titers and process stability.[1]

Q2: My CDN agonist shows high activity in mouse models but is inactive in human cells. Why?

Significant species-specific differences exist between STING orthologs. For instance, the murine STING protein can be activated by the small molecule agonist DMXAA, whereas human STING does not bind this compound.[2] It is crucial to select or design a modulator that is active against the STING variant of the target species.

Q3: Why is the stability of STING agonists a concern, and how can it be improved?

Natural CDN agonists have several liabilities that limit their therapeutic potential. Their phosphodiester bonds are susceptible to enzymatic degradation by phosphodiesterases (PDEs), leading to a short half-life.[3][4] Additionally, their high polarity and negative charges hinder cell membrane permeability.[4][5] Strategies to improve stability and delivery include:

  • Chemical Modifications: Replacing the phosphodiester linkages with more stable isosteres, such as phosphorothioates or vinylphosphonates.[6][7]

  • Prodrugs: Using acyloxymethyl phosphate/phosphonate prodrugs to enhance cell uptake.[7]

  • Delivery Systems: Employing nanoparticles, liposomes, or hydrogels to protect the agonist from degradation and improve its pharmacokinetic profile.[8][9][10][11]

Q4: What are the key differences between synthesizing CDN agonists and non-CDN small molecule modulators?

CDN synthesis involves specialized nucleoside chemistry, focusing on the formation of specific phosphodiester linkages (e.g., 2',5' and 3',5') to create the macrocycle.[12][13][14] In contrast, non-CDN small molecule modulators, which can be either agonists or inhibitors, are typically synthesized using more conventional organic chemistry techniques.[5][15] The development of these small molecules often focuses on achieving high binding affinity and oral bioavailability.[5][16]

Q5: My purified STING inhibitor shows low potency in cell-based assays. What could be the issue?

Low potency of a STING inhibitor, despite successful synthesis, can stem from several factors. Current STING inhibitors are generally in the early stages of development and may possess inherently weak potency or poor pharmacokinetic properties.[17] The high genetic heterogeneity of human STING can also present challenges for developing broadly effective inhibitors.[17] Additionally, some compounds may exhibit off-target effects or cytotoxicity that can confound assay results.[18] It's crucial to verify compound specificity and rule out general cytotoxicity.[18]

Synthesis Troubleshooting Guide

Problem 1: Low or No Yield of Cyclic Dinucleotide (CDN) Product

Low product yield is a frequent issue in CDN synthesis. The cause can often be traced to inefficient coupling or cyclization steps.

Potential CauseRecommended ActionExpected Outcome
Inefficient Phosphoramidite Coupling Ensure anhydrous conditions for all reagents and solvents. Use freshly prepared activators (e.g., 5-(Ethylthio)-1H-tetrazole). Increase coupling time or temperature modestly.Improved formation of the linear dinucleotide intermediate, verified by LC-MS.
Poor Cyclization Efficiency The key cyclization step can be low-yielding.[14] For H-phosphonate-based methods, ensure complete activation. Consider high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.Increased yield of the desired cyclic product over linear or polymeric side products.
Degradation during Deprotection Standard deprotection cocktails can sometimes cleave the phosphodiester backbone. Use milder deprotection conditions or protecting groups that can be removed under orthogonal conditions.Preservation of the CDN macrocycle, leading to higher recovery of the final product.
Incorrect Starting Materials Verify the identity and purity of nucleoside phosphoramidites and other starting materials by NMR and Mass Spectrometry.Ensures the reaction proceeds with the correct building blocks.
Problem 2: Difficulty in Purifying the Final STING Modulator

Purification can be challenging due to the polar nature of CDNs or the presence of closely related impurities for small molecules.

Potential CauseRecommended ActionExpected Outcome
Co-elution of Isomers (for CDNs) Different linkage isomers (e.g., 2'3'-cGAMP vs. 3'3'-cGAMP) can be difficult to separate.[6] Use high-resolution reverse-phase HPLC with a shallow gradient of acetonitrile in a triethylammonium acetate (TEAA) or similar ion-pairing buffer.Baseline separation of the desired isomer from other linkage isomers.
Persistent Protecting Groups Incomplete removal of protecting groups (e.g., DMT, Bz, Ac) leads to complex mixtures. Monitor deprotection steps by TLC or LC-MS. If incomplete, extend the reaction time or use a stronger deprotection reagent.A cleaner crude product with fewer impurities, simplifying the final purification.
Product Instability on Silica Gel The phosphate backbone of CDNs can interact strongly and irreversibly with silica gel. Avoid silica gel chromatography for final purification. Rely on HPLC or ion-exchange chromatography.Higher recovery of the purified product by avoiding adsorbent-mediated degradation or loss.
Low Solubility of Small Molecule Inhibitors Poor solubility in the mobile phase can lead to peak tailing and poor separation. Screen different solvent systems for HPLC. Consider adding modifiers like formic acid or TFA for basic compounds, or ammonia for acidic ones.Sharper peaks and improved resolution during HPLC purification.

Key Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Linear Dinucleotide

This protocol outlines the steps for synthesizing the linear precursor to a cyclic dinucleotide on a solid support.

  • Resin Preparation: Start with a nucleoside-functionalized solid support (e.g., CPG resin).

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Coupling: Couple the first nucleoside phosphoramidite to the support-bound second nucleoside using an activator like 5-(Ethylthio)-1H-tetrazole in anhydrous acetonitrile.

  • Capping: Acetylate any unreacted hydroxyl groups using a mixture of acetic anhydride and 1-methylimidazole.

  • Oxidation: Oxidize the phosphite triester to a phosphate triester using an iodine solution.

  • Cleavage and Deprotection: Cleave the linear dinucleotide from the solid support and remove base-labile protecting groups using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of CDNs
  • Column: Use a reverse-phase C18 column (e.g., 5 µm particle size, 10 x 250 mm).

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and run a shallow gradient to a higher percentage (e.g., 30%) over 30-40 minutes.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Desalting: Pool the pure fractions and desalt using a C18 Sep-Pak cartridge or by lyophilization to remove the volatile TEAA buffer.

Protocol 3: STING Binding Assay using Fluorescence Polarization

This assay can be used to confirm that a synthesized modulator binds to the STING protein.

  • Reagents:

    • Purified, recombinant STING protein.

    • A fluorescently labeled CDN probe (e.g., fluorescein-c-di-GMP).

    • Synthesized test compound (potential agonist or inhibitor).

  • Procedure:

    • In a microplate, add a fixed concentration of STING protein and the fluorescent probe.

    • Add varying concentrations of the unlabeled test compound.

    • Incubate to allow binding to reach equilibrium.

  • Measurement: Measure fluorescence polarization. A decrease in polarization indicates that the test compound is displacing the fluorescent probe from the STING binding pocket.[15]

  • Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine binding affinity (e.g., IC50).

Visual Guides

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er ER / Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Binds & Activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimer cGAMP->STING_dimer Binds IRF3_dimer IRF3 Dimer IFN_genes Interferon Genes (IFNB1, etc.) IRF3_dimer->IFN_genes Activates Transcription pIRF3 p-IRF3 pIRF3->IRF3_dimer Dimerizes IRF3 IRF3 STING_active Active STING Oligomer STING_dimer->STING_active Oligomerizes & Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates TBK1->IRF3 Phosphorylates (p)

Caption: The cGAS-STING signaling pathway.

Synthesis_Workflow A 1. Synthesis (Solid-phase or Solution-phase) B 2. Cleavage & Deprotection A->B C 3. Crude Product Analysis (LC-MS, TLC) B->C D 4. Purification (Reverse-Phase HPLC) C->D Proceed if target mass detected E 5. Characterization (HRMS, NMR) D->E Collect pure fractions F 6. Biological Activity Assay (e.g., Cell-based reporter, STING binding) E->F Confirm structure & purity G Pure, Characterized STING Modulator F->G

Caption: General workflow for STING modulator synthesis and validation.

Troubleshooting_Tree cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Problem: Low Final Yield CheckCrude Analyze Crude Product (LC-MS) Start->CheckCrude NoProduct No Target Mass CheckCrude->NoProduct Absent LowProduct Low Target Mass CheckCrude->LowProduct Present but low PoorRecovery Poor Recovery After HPLC CheckCrude->PoorRecovery Present & high CheckReagents Verify Reagents (Anhydrous? Fresh?) NoProduct->CheckReagents CheckConditions Optimize Conditions (Time, Temp, Dilution) LowProduct->CheckConditions CheckMethod Review Purification Method (Avoid Silica, Optimize Gradient) PoorRecovery->CheckMethod CheckDegradation Assess Product Stability (pH, Temp) PoorRecovery->CheckDegradation

Caption: Decision tree for troubleshooting low-yield synthesis.

References

Technical Support Center: Optimization of Coupling Conditions for (3,3-Difluorocyclobutyl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling conditions for (3,3-Difluorocyclobutyl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the coupling of this unique fluorinated building block.

Frequently Asked Questions (FAQs)

Q1: Why can amide coupling with this compound be challenging?

A1: The primary challenge arises from the electronic properties of the fluorine atoms. The two fluorine atoms on the cyclobutyl ring are strongly electron-withdrawing, which reduces the nucleophilicity of the primary amine.[1] This decreased reactivity can lead to sluggish or incomplete reactions with standard coupling protocols.

Q2: What are the most effective types of coupling reagents for this amine?

A2: For challenging, electron-deficient amines like (3,3-Difluorocyclobutyl)methanamine, robust coupling reagents are recommended.[1] Urinium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are often highly effective due to their high reactivity and ability to suppress side reactions.[1][2] Phosphonium reagents like PyBOP are also a good choice. While carbodiimide reagents like EDC can be used, they may require an additive such as HOBt or DMAP to achieve satisfactory results.

Q3: Is it necessary to free-base the this compound before the coupling reaction?

A3: Yes, it is crucial to liberate the free amine from its hydrochloride salt. The protonated amine is not nucleophilic and will not participate in the coupling reaction. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), should be used to neutralize the hydrochloride salt in situ.[1] Typically, 2-3 equivalents of the base are used: one equivalent to neutralize the HCl salt and another to facilitate the coupling reaction.

Q4: How can I improve a low yield in my coupling reaction?

A4: Several factors can be adjusted to improve the yield:

  • Increase Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier for these less reactive amines.[3] Microwave heating can also be an effective strategy.[3]

  • Optimize Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used.[1][2]

  • Increase Reagent Concentration: Increasing the concentration of the reactants can sometimes favor the desired reaction pathway.

  • Change Coupling Reagent: If one class of coupling reagent is not effective, switching to another (e.g., from a carbodiimide to a uronium-based reagent) can significantly improve the outcome.

Q5: What are common side reactions and how can they be minimized?

A5: A common side reaction is the formation of byproducts from the coupling reagent. For instance, when using DCC, the dicyclohexylurea byproduct can be difficult to remove.[3] Using a water-soluble carbodiimide like EDC can simplify purification as the urea byproduct can be removed with an aqueous wash.[3] Racemization of the carboxylic acid can also occur, though this is less of a concern with modern coupling reagents like HATU.[4]

Q6: Are there alternative methods if standard coupling reagents fail?

A6: Yes, if standard coupling methods are unsuccessful, you can convert the carboxylic acid to a more reactive species.[3] Forming an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common strategy.[3][5][6] The highly reactive acid chloride can then be reacted with the amine, typically in the presence of a base. However, this method is harsher and may not be suitable for substrates with sensitive functional groups.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Conversion Insufficiently active coupling reagent.Switch to a more robust coupling reagent such as HATU or PyBOP.
Incomplete neutralization of the amine hydrochloride.Ensure at least 2 equivalents of a non-nucleophilic base (e.g., DIPEA) are used.
Low reaction temperature.Gradually increase the reaction temperature, monitoring for decomposition. Consider microwave heating.[3]
Inappropriate solvent.Try a different aprotic solvent like DMF, DCM, or THF.
Multiple Byproducts Decomposition of starting materials or product.Lower the reaction temperature and monitor the reaction closely.
Side reactions involving the coupling reagent.Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC) for easier removal.[3]
Difficulty in Purification Unreacted starting materials.Drive the reaction to completion by using a slight excess of one of the reactants.
Byproducts from the coupling reagent (e.g., DCU from DCC).If using DCC, filter off the insoluble urea byproduct.[3] Consider switching to EDC for a simpler aqueous workup.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid using HATU.

Materials:

  • This compound

  • Carboxylic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise to the stirring solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimized Reaction Parameters (Example Data)
Parameter Condition A Condition B (Optimized) Condition C
Coupling Reagent EDC/HOBtHATUDCC/DMAP
Base TEADIPEATEA
Solvent DCMDMFTHF
Temperature (°C) 254025
Reaction Time (h) 241624
Yield (%) 458552

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification start Dissolve Carboxylic Acid and HATU in DMF preactivate Pre-activate for 15 min start->preactivate add_amine Add (3,3-Difluorocyclobutyl)methanamine Hydrochloride preactivate->add_amine add_base Add DIPEA add_amine->add_base react Stir at RT for 16-24h add_base->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for HATU-mediated amide coupling.

troubleshooting_logic cluster_reagents Reagent Check cluster_conditions Condition Optimization cluster_alternatives Alternative Strategy start Low Reaction Yield? check_coupling Is Coupling Reagent Robust (e.g., HATU)? start->check_coupling Start Here check_base Sufficient Base (>2 eq DIPEA)? check_coupling->check_base Yes acid_chloride Convert Acid to Acid Chloride check_coupling->acid_chloride No increase_temp Increase Temperature (e.g., 40-60°C) check_base->increase_temp Yes check_base->acid_chloride No change_solvent Change Solvent (e.g., to DMF) increase_temp->change_solvent increase_temp->acid_chloride Still Low Yield

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Stability of Difluorocyclobutane Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluorocyclobutane intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during synthesis and handling of these valuable building blocks.

Troubleshooting Guide: Common Stability Issues

This guide addresses the most prevalent stability issue observed during the synthesis of difluorocyclobutanol intermediates: elimination side reactions when using 3,3-difluorocyclobutanone as a starting material.

Issue: Low Yield of Desired 1-Substituted-3,3-difluorocyclobutanol and Formation of Side Products

Symptoms:

  • You are performing a nucleophilic addition to 3,3-difluorocyclobutanone using an organolithium or Grignard reagent.

  • The yield of the expected tertiary alcohol is significantly lower than anticipated.

  • Analysis of the crude reaction mixture by NMR or GC-MS reveals the presence of unexpected byproducts.

Root Cause:

The primary cause of this issue is the high acidity of the α-protons in 3,3-difluorocyclobutanone. Strong bases, such as organolithium and Grignard reagents, can deprotonate the ketone at the α-position, initiating an E1cb (Elimination Unimolecular conjugate Base) elimination pathway. This leads to the formation of 3-fluorocyclobut-2-enone as a major side product. The excess organometallic reagent can then react with this enone, leading to a complex mixture of products.[1]

Solution:

To circumvent this undesired elimination reaction, it is crucial to use less basic organometallic reagents. Organolanthanum reagents have been shown to be highly effective for the nucleophilic addition to 3,3-difluorocyclobutanone, providing the desired difluorocyclobutanol in good yields with minimal side-product formation.[1]

Workflow for Troubleshooting and Resolution:

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Root Cause Analysis cluster_3 Solution Implementation cluster_4 Verification A Low Yield of Difluorocyclobutanol B Using Organolithium or Grignard Reagent? A->B C E1cb Elimination Pathway (Side Reaction) B->C Yes D Switch to Organolanthanum Reagent C->D E Improved Yield of Desired Product D->E G A Prepare LaCl3·2LiCl solution in THF B Add Organolithium/Grignard Reagent at 0°C A->B C Stir for 30 min to form Organolanthanum Reagent B->C F Add Organolanthanum Reagent to Ketone C->F D Prepare 3,3-Difluorocyclobutanone solution in THF E Cool Ketone Solution to -78°C D->E E->F G Monitor Reaction by TLC/LC-MS F->G H Quench with Saturated aq. NH4Cl G->H I Aqueous Work-up and Extraction H->I J Purification by Column Chromatography I->J K Obtain Pure 1-Substituted-3,3-difluorocyclobutanol J->K G cluster_0 Reaction Pathways A 3,3-Difluorocyclobutanone + Strong Base (RLi/RMgX) B E1cb Elimination A->B Favored E Nucleophilic Addition A->E Minor C 3-Fluorocyclobut-2-enone (Side Product) B->C D 3,3-Difluorocyclobutanone + Organolanthanum Reagent D->E Favored F 1-Substituted-3,3-difluorocyclobutanol (Desired Product) E->F

References

analytical methods for detecting impurities in (3,3-Difluorocyclobutyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of (3,3-Difluorocyclobutyl)methanamine Hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

A1: Impurities can be introduced during the synthesis, purification, and storage of this compound. They are generally categorized as organic impurities, inorganic impurities, and residual solvents.[1][2]

  • Organic Impurities: These can include starting materials, by-products from incomplete reactions, and degradation products.[1] Based on a common synthesis route from 3,3-difluorocyclobutanecarbonitrile, potential organic impurities could include the starting nitrile, any remaining reducing agents or their by-products, and products of side reactions.

  • Inorganic Impurities: These may consist of reagents, catalysts, and inorganic salts used in the synthesis. Their presence must be controlled to ensure product safety and quality.[1]

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., tetrahydrofuran, methanol, ethanol, ether) can be present in the final product.[3]

Q2: Which analytical techniques are most suitable for detecting impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometry (MS) detection is a primary technique for separating and quantifying non-volatile organic impurities.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the identification and quantification of volatile organic impurities, particularly residual solvents.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is useful for structural elucidation of the main component and impurities. Given the fluorine atoms in the molecule, ¹⁹F NMR is a particularly powerful tool. It offers a wide chemical shift range and high sensitivity, which helps in resolving and quantifying fluorine-containing impurities with high accuracy.[5][6]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is ideal for detecting and quantifying elemental impurities at trace levels.[2]

Q3: Does the hydrochloride salt form of the API affect the analysis of impurities?

A3: For HPLC analysis, the salt form of the impurity reference standards does not necessarily need to match the hydrochloride form of the active pharmaceutical ingredient (API). The mobile phase conditions will typically dictate the ionization state of the analyte and impurities as they pass through the column and detector. However, it is crucial to know the exact form of the reference standard for accurate quantification.

Troubleshooting Guides

HPLC Method Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatographic peaks are showing significant tailing or fronting. What could be the cause?

  • Answer: This is a common issue that can be caused by several factors:

    • Secondary Interactions: The amine group in this compound can interact with residual silanol groups on the silica-based column packing, leading to peak tailing.

    • Solution:

      • Adjust the mobile phase pH to ensure the analyte is fully protonated.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.

      • Use a column specifically designed for basic compounds (e.g., an end-capped column).

    • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution:

      • Reduce the sample concentration or injection volume.

      • Use a column with a larger internal diameter or higher loading capacity.

    • Mismatched Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.

    • Solution:

      • Dissolve the sample in the mobile phase whenever possible.

Issue 2: Inconsistent Retention Times

  • Question: The retention times of my peaks are drifting between injections. How can I stabilize them?

  • Answer: Retention time variability can compromise the reliability of your analysis.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase.

    • Solution:

      • Increase the column equilibration time before the first injection and between runs, especially for gradient methods.

    • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase can cause drift.

    • Solution:

      • Prepare fresh mobile phase daily.

      • Ensure accurate measurement of all components.

      • Degas the mobile phase to prevent air bubbles.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution:

      • Use a column oven to maintain a constant temperature.

    • Pump Issues: Leaks or faulty pump seals can lead to inconsistent flow rates.

    • Solution:

      • Check for leaks in the system and tighten any loose fittings.

      • If necessary, replace pump seals.

¹⁹F NMR Troubleshooting

Issue 3: Inaccurate Quantification

  • Question: The quantitative results from my ¹⁹F NMR analysis are not reproducible. What should I check?

  • Answer: Accurate quantification by ¹⁹F NMR requires careful attention to experimental parameters.

    • Insufficient Relaxation Delay: Fluorine nuclei can have long longitudinal relaxation times (T₁). If the relaxation delay is too short, signals will not fully recover between scans, leading to inaccurate integrals.

    • Solution:

      • Set the relaxation delay to at least five times the longest T₁ of the signals of interest to ensure accurate integration.[5]

    • Nuclear Overhauser Effect (NOE): If using proton decoupling, the NOE can enhance the signals of some fluorine nuclei, leading to overestimation.

    • Solution:

      • Use an inverse-gated decoupling sequence to suppress the NOE while still benefiting from proton decoupling.[5]

    • Baseline Distortion: A non-flat baseline will lead to integration errors.

    • Solution:

      • Ensure proper shimming of the magnet.

      • Apply appropriate baseline correction algorithms during data processing.

Experimental Protocols

Proposed HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for your specific impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

Proposed GC-MS Method for Residual Solvents
  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • MS Detection: Scan mode from m/z 35 to 350

  • Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO) in a headspace vial.

Proposed ¹⁹F NMR Method for Quantification
  • Spectrometer: 400 MHz or higher, equipped with a fluorine probe.

  • Solvent: D₂O or DMSO-d₆

  • Internal Standard: A known amount of a stable, fluorinated compound with a resonance that does not overlap with the analyte or impurities (e.g., trifluoroacetic acid).

  • Acquisition Parameters:

    • Pulse Sequence: Inverse-gated proton decoupling.

    • Relaxation Delay (d1): 30 seconds (determine T₁ experimentally for highest accuracy).

    • Number of Scans: 64 or more for good signal-to-noise.

  • Processing: Apply a line broadening factor if necessary, phase correct the spectrum, and perform baseline correction. Integrate the signals of the internal standard and the impurities. The concentration of the impurity can be calculated relative to the known concentration of the internal standard.

Data Presentation

Table 1: Representative HPLC Impurity Profile

PeakRetention Time (min)Relative Retention Time (RRT)Area %Specification
Impurity A8.50.750.08≤ 0.10%
Impurity B10.20.900.12≤ 0.15%
Main Peak11.31.0099.75≥ 99.5%
Impurity C14.11.250.05≤ 0.10%

Table 2: Representative GC-MS Residual Solvent Analysis

SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Methanol3.21503000
Ethanol4.52005000
Tetrahydrofuran6.850720
Diethyl Ether5.1Not Detected5000

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting sample Sample of (3,3-Difluorocyclobutyl) methanamine hydrochloride hplc HPLC-UV/MS sample->hplc Dissolve in mobile phase gcms GC-MS sample->gcms Dissolve in DMSO for HS nmr 19F NMR sample->nmr Dissolve in D2O with IS impurity_profile Impurity Profile (Non-volatile) hplc->impurity_profile residual_solvents Residual Solvents (Volatile) gcms->residual_solvents quantification Quantification of Fluorinated Impurities nmr->quantification report Final Report impurity_profile->report residual_solvents->report quantification->report

Caption: Workflow for impurity analysis.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing/Fronting) cause1 Secondary Interactions (Silanol Groups) start->cause1 cause2 Column Overload start->cause2 cause3 Solvent Mismatch start->cause3 sol1a Adjust Mobile Phase pH cause1->sol1a sol1b Add Competing Base (TEA) cause1->sol1b sol1c Use End-capped Column cause1->sol1c sol2 Reduce Sample Concentration cause2->sol2 sol3 Dissolve Sample in Mobile Phase cause3->sol3

Caption: HPLC peak shape troubleshooting.

References

Validation & Comparative

A Comparative Guide to 2,2- and 3,3-Difluorocyclobutane Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The cyclobutane ring, a valuable motif for imparting three-dimensionality, becomes an even more powerful tool when fluorinated. This guide provides an objective comparison of 2,2- and 3,3-difluorocyclobutane derivatives, summarizing key physicochemical properties and outlining relevant experimental protocols to inform rational drug design.

The position of fluorine atoms on the cyclobutane ring significantly influences a molecule's electronic properties, conformation, and ultimately, its biological activity and pharmacokinetic profile. Understanding the distinct characteristics of 2,2- and 3,3-difluorocyclobutane isomers is crucial for optimizing drug candidates.

Physicochemical Properties: A Head-to-Head Comparison

A key study by Chernykh et al. provides a direct comparison of the dissociation constants (pKa) and lipophilicity (logP) for 2,2- and 3,3-difluorocyclobutane derivatives, specifically the corresponding amines and carboxylic acids. These parameters are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1]

CompoundIsomerpKalogP (of N-benzoyl derivative)
Difluorocyclobutaneamine 2,2-8.721.83
3,3-9.041.96
Non-fluorinated10.452.19
Difluorocyclobutanecarboxylic Acid 2,2-4.02N/A
3,3-4.28N/A
Non-fluorinated4.79N/A

Data sourced from Chernykh et al., J. Org. Chem. 2019, 84, 13, 8487–8496.

Key Observations:

  • Acidity and Basicity: The presence of the gem-difluoro group significantly increases the acidity of the carboxylic acids and decreases the basicity of the amines compared to their non-fluorinated counterparts. This is due to the strong electron-withdrawing inductive effect of the fluorine atoms. Notably, the 2,2-difluoro derivatives are more acidic (lower pKa for carboxylic acid) and less basic (lower pKa for amine) than the 3,3-isomers. This is attributed to the closer proximity of the CF₂ group to the functional group in the 2,2-isomer, resulting in a stronger inductive effect.

  • Lipophilicity: Fluorination generally leads to a decrease in lipophilicity (lower logP) compared to the non-fluorinated analogs. The 2,2-difluoro derivative exhibits slightly lower lipophilicity than the 3,3-isomer in the case of the N-benzoyl amine. This can be advantageous in drug design for mitigating issues related to high lipophilicity, such as poor solubility and increased metabolic clearance.

Conformational and Structural Differences

The positioning of the gem-difluoro group also imparts distinct conformational preferences and three-dimensional structures to the cyclobutane ring. These differences can be critical for how a molecule fits into a biological target's binding pocket.

Three-dimensional structures of 2,2- and 3,3-difluorocyclobutanamines have been compared using exit vector plot (EVP) analysis.[1][2] This method provides a way to visualize and quantify the spatial arrangement of substituents on a scaffold. The analysis reveals that the two isomers occupy different regions of chemical space, highlighting their distinct three-dimensional shapes. This structural divergence can be exploited in drug design to achieve better target selectivity and potency.

G Comparative Influence of Fluorination Position on Cyclobutane Derivatives cluster_0 2,2-Difluorocyclobutane cluster_1 3,3-Difluorocyclobutane CF2_at_C2 CF₂ at C2 Stronger_Inductive_Effect Stronger Inductive Effect CF2_at_C2->Stronger_Inductive_Effect Proximity to functional group Slightly_Lower_logP Slightly Lower logP CF2_at_C2->Slightly_Lower_logP Lower_pKa Lower pKa (More Acidic/ Less Basic) Stronger_Inductive_Effect->Lower_pKa Drug_Design_Implications Drug Design Implications Lower_pKa->Drug_Design_Implications Altered ionization at physiological pH Slightly_Lower_logP->Drug_Design_Implications Improved solubility/ Reduced metabolic clearance CF2_at_C3 CF₂ at C3 Weaker_Inductive_Effect Weaker Inductive Effect CF2_at_C3->Weaker_Inductive_Effect Greater distance from functional group Slightly_Higher_logP Slightly Higher logP CF2_at_C3->Slightly_Higher_logP Higher_pKa Higher pKa (Less Acidic/ More Basic) Weaker_Inductive_Effect->Higher_pKa Higher_pKa->Drug_Design_Implications Fine-tuning ionizable groups Slightly_Higher_logP->Drug_Design_Implications Balancing lipophilicity and permeability

Caption: Impact of Fluorine Position on Physicochemical Properties.

Experimental Protocols

Synthesis of 2,2-Difluorocyclobutyl-Substituted Building Blocks

An efficient approach to previously unavailable 2-substituted difluorocyclobutane building blocks has been developed and applied on a multigram scale. The key step of the synthetic sequence included deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone.[1][2]

General Procedure for Deoxofluorination: To a solution of the protected 2-(hydroxylmethyl)cyclobutanone in an appropriate solvent (e.g., dichloromethane) at a reduced temperature (e.g., -78 °C), a deoxofluorinating agent (e.g., diethylaminosulfur trifluoride, DAST) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 3,3-Difluorocyclobutylamine

While a specific protocol for 3,3-difluorocyclobutylamine is not detailed in the search results, a general procedure for the synthesis of similar compounds, such as 3,3-difluorocyclopentanamine, involves reductive amination of the corresponding ketone.

General Procedure for Reductive Amination: To a solution of 3,3-difluorocyclobutanone in a suitable solvent (e.g., methanol), an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride) are added. The reaction mixture is stirred at room temperature for several hours to overnight. The solvent is then removed under reduced pressure, and the residue is taken up in water and acidified with a strong acid (e.g., HCl). The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. The aqueous layer is then basified with a strong base (e.g., NaOH) and the product is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired amine.

Measurement of pKa and logP

pKa Determination: The dissociation constants (pKa) of the synthesized amines and carboxylic acids can be determined by potentiometric titration. A solution of the compound in a suitable solvent mixture (e.g., water/methanol) is titrated with a standardized solution of acid (for amines) or base (for carboxylic acids). The pH is monitored using a calibrated pH meter, and the pKa is calculated from the titration curve. For fluorinated compounds, 19F NMR can also be a powerful tool for pKa determination.[3]

logP Determination: The partition coefficient (logP) is typically determined using the shake-flask method with n-octanol and water or a buffered aqueous solution. The compound is dissolved in one of the phases, and after equilibration with the other phase, the concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or GC). The logP is then calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.

Implications for Drug Design

The choice between a 2,2- and a 3,3-difluorocyclobutane motif can have significant consequences for the properties of a drug candidate.

  • Fine-tuning pKa: The stronger inductive effect of the 2,2-difluoro substitution allows for more significant modulation of the pKa of nearby functional groups. This can be crucial for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

  • Modulating Lipophilicity: The ability to fine-tune lipophilicity by selecting the fluorine substitution pattern is a valuable tool for optimizing the ADME profile of a lead compound. The slightly lower lipophilicity of the 2,2-isomer may be beneficial in reducing off-target effects and improving the overall safety profile.

  • Conformational Constraint: Both isomers introduce a degree of conformational rigidity compared to more flexible alkyl chains. However, the distinct three-dimensional shapes of the 2,2- and 3,3-difluorocyclobutane rings can be used to orient substituents in specific vectors to maximize interactions with a protein binding site and enhance potency and selectivity.

References

The Strategic Incorporation of Difluorocyclobutyl Moieties in Drug Design: A Comparative Analysis of GLP-1 Receptor Agonists and GSK-3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the difluorocyclobutyl group into bioactive molecules represents a modern medicinal chemistry tactic to refine pharmacological profiles. This guide provides a comparative analysis of structure-activity relationship (SAR) studies on two distinct classes of therapeutic targets: Glucagon-Like Peptide-1 (GLP-1) receptor agonists and Glycogen Synthase Kinase-3 (GSK-3) inhibitors. Through detailed examination of experimental data, this document illustrates how the unique physicochemical properties of the difluorocyclobutyl moiety can be leveraged to enhance potency, selectivity, and drug-like properties.

The gem-difluorinated cyclobutyl motif is increasingly utilized as a bioisosteric replacement for other chemical groups, such as the piperidine or tert-butyl groups, to modulate key attributes like metabolic stability, lipophilicity, and basicity. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the charge distribution and conformation of a molecule, thereby affecting its interaction with biological targets. This guide will delve into two case studies to exemplify the impact of this functional group on drug activity.

Case Study 1: Difluorocyclobutyl-Containing GLP-1 Receptor Agonists for the Treatment of Type 2 Diabetes

A recent study focused on the development of novel, orally available small-molecule GLP-1 receptor agonists for the treatment of type 2 diabetes. The parent compound, danuglipron, while potent, exhibited moderate inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, a known risk factor for cardiac arrhythmias. To mitigate this hERG liability, researchers systematically replaced the piperidine ring of danuglipron with various difluorocyclobutyl-containing moieties.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR studies revealed that the introduction of a 3,3-difluorocyclobutyl group in place of the piperidine ring led to a significant reduction in hERG inhibition while maintaining or even improving GLP-1R agonist potency. The most potent compound identified, compound 73 , exhibited an EC50 of 0.048 nM for GLP-1R activation and a significantly reduced hERG inhibition with an IC50 of over 100 μM, compared to danuglipron's hERG IC50 of 4.3 μM.[1][2]

CompoundR GroupGLP-1R EC50 (nM)hERG IC50 (μM)
Danuglipron(Structure with piperidine)1.34.3
58 3,3-difluorocyclobutyl0.21>100
65 3-fluoro-3-methylcyclobutyl0.1585.3
73 (Structure with 3,3-difluorocyclobutyl modification)0.048>100
Table 1: Comparison of in vitro potency of GLP-1 receptor agonists and their hERG inhibition.[1]

The data clearly demonstrates that the 3,3-difluorocyclobutyl group is a superior replacement for the piperidine ring in this scaffold, effectively decoupling the desired GLP-1R agonism from the undesired hERG channel blockade.

Signaling Pathway and Experimental Workflow

The GLP-1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). The experimental workflow for assessing the activity of these compounds involved a cell-based cAMP accumulation assay.

GLP1R_Signaling Agonist GLP-1R Agonist (e.g., Compound 73) GLP1R GLP-1 Receptor Agonist->GLP1R Binds to G_protein Gs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Insulin Secretion) PKA->Cellular_Response Phosphorylates targets leading to

GLP-1 Receptor Signaling Pathway.

Experimental_Workflow cluster_cAMP_Assay cAMP Accumulation Assay cluster_hERG_Assay hERG Inhibition Assay Start HEK293 cells expressing human GLP-1R Step1 Incubate cells with test compounds Start->Step1 Step2 Lyse cells and measure intracellular cAMP levels Step1->Step2 Step3 Determine EC50 values Step2->Step3 Start_hERG HEK293 cells stably expressing hERG channels Step1_hERG Whole-cell patch-clamp recording Start_hERG->Step1_hERG Step2_hERG Apply test compounds Step1_hERG->Step2_hERG Step3_hERG Measure inhibition of hERG current Step2_hERG->Step3_hERG Step4_hERG Determine IC50 values Step3_hERG->Step4_hERG GSK3_Inhibition Inhibitor GSK-3 Inhibitor (e.g., Compound 5) GSK3 GSK-3 Kinase Inhibitor->GSK3 Binds to ATP pocket Substrate Substrate Peptide GSK3->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate ATP ATP ATP->GSK3 Kinase_Assay_Workflow cluster_Kinase_Assay In Vitro Kinase Assay Start Recombinant GSK-3α or GSK-3β enzyme Step1 Incubate enzyme with test compounds Start->Step1 Step2 Add ATP and substrate peptide Step1->Step2 Step3 Measure substrate phosphorylation Step2->Step3 Step4 Determine IC50 values Step3->Step4

References

Validation of (3,3-Difluorocyclobutyl)methanamine hydrochloride: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel building blocks is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (3,3-Difluorocyclobutyl)methanamine hydrochloride, a valuable fluorinated motif in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a robust, data-driven validation framework based on analogous compounds and established spectroscopic principles.

Executive Summary

This compound (CAS 1159813-93-0) is a key intermediate in the synthesis of innovative therapeutics. Its difluorocyclobutyl moiety can confer advantageous properties such as enhanced metabolic stability and modulated pKa. This guide outlines the expected ¹H NMR, ¹³C NMR, and MS spectral characteristics of this compound and offers a comparative analysis with structurally related molecules. Detailed experimental protocols for data acquisition are also provided to ensure reproducibility and accuracy in laboratory settings.

Predicted Spectroscopic Data for this compound

While specific experimental data is not widely published, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation patterns based on the analysis of structurally similar fluorinated cyclobutane and amine compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2 - 3.4Triplet2H-CH₂-NH₃⁺
~2.6 - 2.8Multiplet1H-CH-
~2.3 - 2.5Multiplet4H-CH₂-CF₂-CH₂-
~8.5Broad Singlet3H-NH₃⁺
Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)
Chemical Shift (δ) ppmAssignment
~123 (t, J ≈ 240 Hz)C-3 (CF₂)
~45-CH₂-NH₃⁺
~35 (t, J ≈ 25 Hz)C-2, C-4 (CH₂)
~30C-1 (CH)
Table 3: Predicted Mass Spectrometry (ESI+) Data
m/z (Mass-to-Charge Ratio)Ion
122.08[M+H]⁺ (free amine)
105.08[M+H - NH₃]⁺

Comparative Analysis with Alternative Compounds

To provide context for the predicted data, the following table compares the key spectroscopic features of this compound with other relevant fluorinated and non-fluorinated amines.

Table 4: Comparative Spectroscopic Data
CompoundKey ¹H NMR Signal (δ ppm)Key ¹³C NMR Signal (δ ppm)Molecular Ion (m/z) [M+H]⁺
This compound ~3.2 - 3.4 (-CH₂-NH₃⁺)~123 (CF₂)122.08
3,3-Difluorocyclopentanamine hydrochloride~3.6 (-CH-NH₃⁺)~125 (CF₂)122.08
Cyclobutylamine hydrochloride~3.5 (-CH-NH₃⁺)~40 (-CH-NH₃⁺)72.13
(3,3-Difluorocyclobutyl)methanol~3.6 (-CH₂-OH)~124 (CF₂)123.07

The presence of the gem-difluoro group significantly deshields the adjacent carbons, resulting in a characteristic downfield shift in the ¹³C NMR spectrum. This feature is a key diagnostic marker for the presence of the 3,3-difluorocyclobutyl moiety.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data, designed to ensure high-quality and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

    • Transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 16 ppm

    • Relaxation Delay: 2 s

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Relaxation Delay: 2 s

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and obtain information about the molecular structure through fragmentation analysis.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Quadrupole or Time-of-Flight analyzer).

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).

    • Dilute the stock solution to a final concentration of ~0.1 mg/mL with a mixture of 50:50 water:acetonitrile containing 0.1% formic acid. The acid facilitates protonation of the amine.

  • MS Acquisition Parameters (Typical for ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Mass Range: m/z 50 - 300

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

Visualizing the Workflow

To illustrate the logical flow of the validation process, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample (3,3-Difluorocyclobutyl)methanamine hydrochloride NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR MS_Prep Prepare Dilute Solution Sample->MS_Prep MS NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation MS_Data->Confirmation

Caption: Experimental workflow for the spectroscopic validation of the target compound.

signaling_pathway cluster_input Input Data cluster_analysis Analysis & Comparison cluster_output Output NMR_input NMR Spectral Data (Chemical Shifts, Multiplicities) Structure_prediction Predict Structural Fragments NMR_input->Structure_prediction MS_input MS Spectral Data (m/z values, Intensities) MS_input->Structure_prediction Comparison Compare with Reference Data Structure_prediction->Comparison Validation Validated Structure Comparison->Validation

Caption: Logical relationship for structural elucidation from spectroscopic data.

A Comparative Analysis of Difluorocyclobutyl Derivatives and Their Binding Affinities to Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of difluorocyclobutyl-containing compounds reveals their potent and selective interactions with therapeutic protein targets, underscoring their significance in modern drug discovery. This guide provides a comparative analysis of their binding affinities, detailed experimental methodologies, and an exploration of the relevant biological pathways.

The introduction of a difluorocyclobutyl moiety into small molecule inhibitors has emerged as a successful strategy for enhancing binding affinity, selectivity, and pharmacokinetic properties. This is exemplified by the potent activity of compounds targeting the Glucagon-like peptide-1 receptor (GLP-1R), C-C chemokine receptor type 5 (CCR5), and isocitrate dehydrogenase 1 (IDH1). Below, we present a comparative study of representative difluorocyclobutyl derivatives against these critical protein targets.

Comparative Binding Affinities

The binding affinities of various derivatives containing a difluorocycloalkyl group are summarized below. These values, expressed as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd), provide a quantitative measure of the ligand's potency for its target protein.

Compound/DerivativeTarget ProteinBinding Affinity
ECC5004 GLP-1RIC50: 2.4 nM[1][2]
Maraviroc Analog (Cyclobutyl amide) CCR5Most potent in its series (qualitative)[3]
Maraviroc (contains difluorocyclohexyl) CCR5Kd: 0.18 ± 0.02 nM[4]
Ivosidenib (AG-120) IDH1 (wild-type)Kd: 416 nM[5]
IDH1 (R132H mutant)Kd: 488 nM[5]
IDH1 (R132H mutant)IC50: 12 nM[5]
IDH1 (R132C mutant)IC50: 13 nM[5]
GSK321 (contains 4-fluorophenyl) IDH1 (R132H mutant)IC50: 4.6 nM[2]
IDH1 (R132C mutant)IC50: 3.8 nM[2]
IDH1 (R132G mutant)IC50: 2.9 nM[2]

Signaling Pathways and Experimental Workflows

To understand the biological context of these interactions, it is crucial to visualize the signaling pathways modulated by these target proteins and the experimental workflows used to determine binding affinities.

Glucagon-like Peptide-1 Receptor (GLP-1R) Signaling Pathway

GLP-1R is a G-protein coupled receptor (GPCR) that plays a key role in regulating blood sugar levels. Upon activation by an agonist, it primarily signals through the Gαs subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade ultimately enhances glucose-dependent insulin secretion from pancreatic beta cells.

GLP1R_Signaling cluster_membrane Plasma Membrane GLP1R GLP-1R Gs Gαs GLP1R->Gs Activates Agonist Difluorocyclobutyl Agonist (e.g., ECC5004) Agonist->GLP1R Binds AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

GLP-1R Signaling Pathway

C-C Chemokine Receptor Type 5 (CCR5) Signaling in HIV Entry

CCR5 is another GPCR that, in addition to its role in immune cell migration, serves as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. CCR5 antagonists, such as Maraviroc, block this interaction.

CCR5_Signaling cluster_membrane Host Cell Membrane CD4 CD4 CCR5 CCR5 CD4->CCR5 Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion Mediates HIV HIV-1 gp120 HIV->CD4 Binds HIV->CCR5 Binds Antagonist Difluorocycloalkyl Antagonist (e.g., Maraviroc) Antagonist->CCR5 Blocks

CCR5-Mediated HIV Entry

Isocitrate Dehydrogenase 1 (IDH1) Mutant Signaling in Cancer

Mutations in IDH1, particularly at the R132 residue, result in a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG disrupt normal cellular metabolism and epigenetic regulation, contributing to tumorigenesis. Inhibitors of mutant IDH1 block the production of 2-HG.

IDH1_Signaling Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 aKG α-Ketoglutarate (α-KG) wtIDH1->aKG Produces mutIDH1 Mutant IDH1 (e.g., R132H) aKG->mutIDH1 twoHG 2-Hydroxyglutarate (2-HG) mutIDH1->twoHG Produces Epigenetic Epigenetic Dysregulation & Oncogenesis twoHG->Epigenetic Leads to Inhibitor Difluorocyclobutyl Inhibitor Inhibitor->mutIDH1 Inhibits

Mutant IDH1 Signaling Pathway

General Workflow for Radioligand Binding Assay

The binding affinity of these derivatives is often determined using a competitive radioligand binding assay. This workflow illustrates the key steps involved in such an experiment.

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing Target Receptor) B Incubate Membranes with Radiolabeled Ligand & Unlabeled Competitor (Difluorocyclobutyl Derivative) A->B C Separate Bound and Free Radioligand (e.g., Filtration) B->C D Quantify Radioactivity (e.g., Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. Competitor Concentration to Determine IC50/Ki D->E

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of binding affinity studies. Below are generalized protocols for the key experiments cited.

Radioligand Competition Binding Assay for GLP-1R Agonists

This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to GLP-1R.

  • Materials:

    • Cell membranes from a cell line overexpressing human GLP-1R (e.g., CHO-K1 or HEK293 cells).

    • Radiolabeled GLP-1R agonist (e.g., [125I]-Exendin-4).

    • Unlabeled test compounds (difluorocyclobutyl derivatives).

    • Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

    • Wash Buffer (e.g., ice-cold PBS).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • A reaction mixture is prepared containing cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound in the binding buffer.

    • The mixture is incubated to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove non-specifically bound radioactivity.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Biochemical Assay for Mutant IDH1 Inhibitors (NADPH Depletion Assay)

This assay measures the enzymatic activity of mutant IDH1 by monitoring the consumption of the cofactor NADPH.

  • Materials:

    • Recombinant human mutant IDH1 enzyme (e.g., R132H or R132C).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 150 mM NaCl, pH 7.5).

    • α-ketoglutarate (α-KG).

    • β-Nicotinamide adenine dinucleotide phosphate (NADPH).

    • Test compounds (difluorocyclobutyl derivatives) dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • The recombinant mutant IDH1 enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer in a 96-well plate.

    • The enzymatic reaction is initiated by the addition of a mixture of α-KG and NADPH.

    • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored kinetically over time using a microplate reader.

    • The initial reaction rates are calculated from the linear portion of the progress curves.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

References

evaluating the in vitro and in vivo stability of molecules containing the 3,3-difluorocyclobutyl group

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to optimize pharmacokinetic properties is a cornerstone of successful lead optimization. The introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve overall drug-like characteristics. Among the various fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a promising bioisostere for commonly employed functionalities, such as the tert-butyl group, with the potential to confer improved stability profiles.

This guide provides a comparative evaluation of the in vitro and in vivo stability of molecules containing the 3,3-difluorocyclobutyl group against relevant alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents.

In Vitro Stability Assessment

The in vitro metabolic stability of a compound is a critical early indicator of its likely pharmacokinetic behavior in vivo. Typically evaluated using liver microsomes, this assay measures the intrinsic clearance (CLint) of a compound, providing a quantitative measure of its susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450s (CYPs). A lower intrinsic clearance value generally correlates with higher metabolic stability.

Comparative In Vitro Metabolic Stability Data

The following table summarizes available in vitro metabolic stability data for compounds containing a difluorinated cyclobutyl or a related fluorinated cyclopropyl group in comparison to their non-fluorinated analogs.

Compound/Analog PairTest SystemParameter3,3-Difluorocyclobutyl / CF3-Cyclopropyl Analogtert-Butyl / Non-fluorinated AnalogReference
Tenovin-6 AnalogHuman Liver MicrosomesCLint (µL/min/mg)2 (3,3-difluorooxetane)9[1]
Biaryl Amide 1Rat Liver Microsomest1/2 (min)>24018[2]
Biaryl Amide 2Rat Liver Microsomest1/2 (min)>24010[2]
Phenyl Amide 1Rat Liver Microsomest1/2 (min)16025[2]
Phenyl Amide 2Rat Liver Microsomest1/2 (min)>24017[2]

Note: Data for a 3,3-difluorooxetane is included as a close structural analog to the 3,3-difluorocyclobutyl group.

The data consistently demonstrates that the incorporation of a fluorinated cyclobutyl or cyclopropyl moiety can significantly enhance metabolic stability compared to the corresponding tert-butyl or other non-fluorinated analogs.[2] This is attributed to the strength of the C-F bond, which is resistant to oxidative metabolism by CYP enzymes.

In Vivo Stability and Pharmacokinetics

In vivo pharmacokinetic studies in animal models, typically rats, provide a more comprehensive understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include half-life (t1/2), clearance (CL), volume of distribution (Vss), and oral bioavailability (F%).

Comparative In Vivo Pharmacokinetic Data

The following table presents a summary of in vivo pharmacokinetic data for a trifluoromethylcyclopropyl (Cp-CF3) analog compared to its tert-butyl counterpart in rats.

Compound PairRouteDose (mg/kg)CL (mL/min/kg)Vss (L/kg)t1/2 (h)F (%)Reference
tert-Butyl Analog 1 IV1672.00.4-[2]
Cp-CF3 Analog 9 IV1131.11.0-[2]
tert-Butyl Analog 11 IV11024.80.5-[2]
Cp-CF3 Analog 12 IV1302.51.0-[2]

The in vivo data for the trifluoromethylcyclopropyl analogs show a substantial reduction in clearance and an increase in half-life compared to the tert-butyl analogs, corroborating the in vitro findings of enhanced metabolic stability.[2] While direct data for the 3,3-difluorocyclobutyl group is lacking, the similar electronic properties and steric profile suggest that it would likely confer a comparable improvement in the in vivo stability of drug candidates.

Experimental Protocols

In Vitro Microsomal Stability Assay

A generalized protocol for determining the in vitro metabolic stability of a test compound using liver microsomes is outlined below.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Analysis A Test Compound Stock (e.g., 10 mM in DMSO) F Add Test Compound (final conc. ~1 µM) A->F B Liver Microsomes (e.g., Human, Rat) E Pre-warm microsomes and buffer at 37°C B->E C NADPH Regenerating System G Initiate reaction with NADPH C->G D Phosphate Buffer (pH 7.4) D->E E->F F->G H Incubate at 37°C with shaking G->H I Collect aliquots at time points (0, 5, 15, 30, 60 min) H->I J Quench reaction with cold acetonitrile containing internal standard I->J K Centrifuge to precipitate protein J->K L Analyze supernatant by LC-MS/MS K->L M Quantify remaining parent compound L->M N Plot ln(% remaining) vs. time M->N O Calculate t1/2 and CLint N->O

Workflow for In Vitro Microsomal Stability Assay.

Protocol Details:

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent like DMSO. Liver microsomes from the desired species (e.g., human, rat) are thawed on ice. A reaction buffer (e.g., potassium phosphate buffer, pH 7.4) and an NADPH regenerating system are prepared.

  • Incubation: The liver microsomes and buffer are pre-warmed to 37°C. The test compound is added to the mixture at a final concentration typically around 1 µM. The metabolic reaction is initiated by the addition of the NADPH regenerating system. The mixture is then incubated at 37°C with constant shaking.

  • Sampling and Quenching: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The enzymatic reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, which often contains an internal standard for analytical purposes.

  • Analysis: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant, containing the remaining test compound and any metabolites, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. From the slope of this line, the half-life (t1/2) and the intrinsic clearance (CLint) are calculated.

In Vivo Pharmacokinetic Study in Rats

The following diagram illustrates a typical workflow for a single-dose pharmacokinetic study in rats.

G cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis A Prepare dosing formulation (e.g., solution or suspension) B Administer compound to rats (e.g., oral gavage or IV injection) A->B C Collect blood samples at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 h) B->C D Process blood to obtain plasma C->D E Extract compound from plasma D->E F Quantify compound concentration using LC-MS/MS E->F G Plot plasma concentration vs. time F->G H Calculate PK parameters (t1/2, CL, Vss, AUC, F%) G->H

Workflow for an In Vivo Pharmacokinetic Study in Rats.

Protocol Details:

  • Dosing: The test compound is formulated in a suitable vehicle for administration. A predetermined dose is administered to a cohort of rats, typically via oral gavage (PO) or intravenous (IV) injection.

  • Blood Sampling: Blood samples are collected from the rats at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The blood is processed to separate the plasma, which is then stored frozen until analysis.

  • Sample Analysis: The test compound is extracted from the plasma samples. The concentration of the compound in each sample is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration of the compound is plotted against time. Pharmacokinetic parameters such as the area under the curve (AUC), clearance (CL), volume of distribution (Vss), half-life (t1/2), and, for oral dosing, bioavailability (F%), are calculated using specialized software.

Conclusion

The incorporation of the 3,3-difluorocyclobutyl group represents a viable and effective strategy for enhancing the metabolic stability of drug candidates. The available in vitro data for structurally related fluorinated cyclobutanes and cyclopropanes consistently demonstrates a significant reduction in metabolic clearance compared to non-fluorinated analogs such as the tert-butyl group. While direct comparative in vivo pharmacokinetic data for the 3,3-difluorocyclobutyl moiety is currently limited in the public domain, the strong correlation between in vitro stability and in vivo performance for related fluorinated bioisosteres suggests a high probability of improved pharmacokinetic profiles. Researchers and drug development professionals are encouraged to consider the 3,3-difluorocyclobutyl group as a valuable tool in the design of more stable and efficacious therapeutic agents. Further head-to-head in vivo studies are warranted to fully elucidate the pharmacokinetic advantages of this promising structural motif.

References

Navigating the Synthesis of Difluorocyclobutylmethanamine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of synthetic pathways to cis- and trans-isomers of difluorocyclobutylmethanamine reveals distinct strategic approaches, primarily revolving around the stereochemical control of key intermediates derived from 3-oxocyclobutane carboxylic acid and related precursors. This guide provides a comparative analysis of these routes, offering valuable insights for researchers and professionals in drug development.

The incorporation of fluorinated cyclobutane moieties into pharmaceutical candidates is a growing strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Among these, difluorocyclobutylmethanamine and its isomers are of significant interest. The spatial arrangement of the aminomethyl and difluoro groups on the cyclobutane ring gives rise to cis and trans isomers, each potentially exhibiting unique biological activities and physicochemical characteristics. Therefore, the development of stereoselective synthetic routes is crucial.

Synthetic Strategies: A Tale of Two Isomers

The synthesis of cis- and trans-difluorocyclobutylmethanamine isomers typically commences from commercially available starting materials, such as 3-oxocyclobutane carboxylic acid. The key to accessing the distinct isomers lies in the strategic introduction of substituents and the controlled reduction of functional groups, which dictates the final stereochemistry.

A common approach involves the initial functionalization of the cyclobutane ring, followed by the formation of the aminomethyl group. For instance, the synthesis of 3-alkyl- and 3-aryl-3-fluorocycobutylamines has been achieved through a multi-step sequence that can be adapted for the difluoro analogue. This process generally includes a Grignard reaction to introduce a desired substituent, followed by deoxyfluorination to install the fluorine atoms. Subsequent steps, such as hydrogenolysis, a Curtius rearrangement of a carboxylic acid to an amine, and deprotection steps, ultimately yield the target amine. The stereochemical outcome of the final product is heavily dependent on the stereochemistry of the intermediates formed during these steps.

While specific, detailed protocols for the direct synthesis and isolation of both cis- and trans-(3,3-difluorocyclobutyl)methanamine are not extensively documented in publicly available literature, the established methodologies for analogous fluorinated cyclobutanes provide a strong foundation for their preparation. The separation of cis and trans isomers is often achievable through chromatographic techniques at various stages of the synthesis.

Comparative Overview of Synthetic Routes

To illustrate the potential synthetic pathways, the following table summarizes hypothetical routes based on established chemical transformations for similar structures.

Synthetic RouteKey IntermediateKey ReactionsStereochemical ControlPotential AdvantagesPotential Challenges
Route A (from Carboxylic Acid) cis/trans-3,3-Difluorocyclobutanecarboxylic AcidCurtius or Hofmann RearrangementSeparation of diastereomeric carboxylic acids or downstream amine products.Utilizes a common and often accessible starting material.Rearrangement reactions can have substrate limitations and may require hazardous reagents.
Route B (from Ketone) 3,3-DifluorocyclobutanoneReductive amination of the corresponding aldehydeStereoselective reduction of an oxime or imine intermediate.Potentially a more direct route to the amine.The synthesis of the precursor aldehyde and control of stereoselectivity during reduction can be challenging.

Experimental Protocols: Foundational Methodologies

While a direct experimental protocol for the title compound is elusive, the following represents a generalized procedure for the synthesis of a key precursor, 3-alkyl-3-fluorocyclobutylamine, which can be conceptually adapted.

Synthesis of cis- and trans-3-Alkyl-3-fluorocyclobutylamines

  • Esterification and Grignard Reaction: 3-Oxocyclobutane carboxylic acid is first protected as a benzyl ester. Subsequent reaction with a Grignard reagent (e.g., MeMgCl) yields the corresponding tertiary alcohol. Chromatographic purification can be employed to separate the diastereomers at this stage.

  • Deoxyfluorination: The separated alcohol diastereomers are then subjected to deoxyfluorination, for example, using morpho-DAST. This step introduces the fluorine atom, and the stereochemistry can be influenced by the reaction conditions and the stereocenter of the alcohol.

  • Hydrogenolysis: The benzyl ester is deprotected via hydrogenolysis to yield the carboxylic acid.

  • Curtius Rearrangement: The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement, which typically proceeds with retention of configuration. This involves the formation of an acyl azide, followed by thermal rearrangement to an isocyanate and subsequent hydrolysis.

  • Deprotection: If a protecting group is used for the amine (e.g., Boc), a final deprotection step is required to yield the desired fluorocyclobutylamine hydrochloride.

Visualization of Synthetic Pathways

To further elucidate the logical flow of these synthetic strategies, the following diagrams are provided.

G cluster_0 Route A: From Carboxylic Acid start_A 3,3-Difluorocyclo- butanecarboxylic Acid intermediate_A1 Acyl Azide start_A->intermediate_A1 DPPA, Et3N intermediate_A2 Isocyanate intermediate_A1->intermediate_A2 Heat (Curtius Rearrangement) product_A (3,3-Difluorocyclobutyl) methanamine intermediate_A2->product_A Hydrolysis

Caption: Synthetic pathway from 3,3-difluorocyclobutanecarboxylic acid.

G cluster_1 Route B: From Ketone start_B 3,3-Difluorocyclo- butanone intermediate_B1 3,3-Difluorocyclo- butanecarbaldehyde start_B->intermediate_B1 Wittig Reaction/ Hydroboration-Oxidation intermediate_B2 Imine/Oxime intermediate_B1->intermediate_B2 NH2OH or NH3 product_B (3,3-Difluorocyclobutyl) methanamine intermediate_B2->product_B Reduction (e.g., H2/Pd, NaBH3CN)

Caption: Synthetic pathway from 3,3-difluorocyclobutanone.

Conclusion

Safety Operating Guide

Proper Disposal of (3,3-Difluorocyclobutyl)methanamine hydrochloride: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of (3,3-Difluorocyclobutyl)methanamine hydrochloride (CAS No. 1159813-93-0). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Safety Precautions

Primary Hazards:

  • Skin Irritation: May cause skin irritation.[1]

  • Serious Eye Irritation: May cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is also recommended for splash risks.ANSI Z.87.1To protect eyes from splashes and irritation.[3]
Hand Protection Nitrile rubber gloves.EN 374To prevent skin contact and irritation.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.To prevent inhalation of dust particles.[4]

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3]

Waste Disposal Procedures

The primary recommendation for the disposal of this compound is to treat it as hazardous waste.[5] This compound is a halogenated organic substance and requires specialized disposal methods.[6][7]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound in a designated and clearly labeled hazardous waste container.[8]

    • This is considered "Halogenated Organic Waste".[6][7]

    • Crucially, do not mix with incompatible waste streams, such as strong acids, bases, or oxidizing agents. [3][8]

  • Container Management:

    • Use a compatible container, preferably the original container if available.[9]

    • The container must be in good condition and have a tightly sealing cap.[9]

    • Label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.[9]

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.[3][9]

    • The storage area should be a cool, dry, and well-ventilated location.

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.[1][2]

    • The recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a facility licensed to handle halogenated organic waste.[5] This process is necessary to break the stable carbon-fluorine bond.[5]

    • An alternative, if incineration is not available, is disposal in a designated hazardous waste landfill permitted to accept halogenated organic waste.[5]

Never pour this compound or its solutions down the drain. [3]

Spill Management

In the event of a small spill:

  • Restrict access to the area.[8]

  • Wearing appropriate PPE, contain the spill with an absorbent material compatible with the chemical.[8]

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal as hazardous waste.[4] Avoid generating dust.[4]

  • Decontaminate the spill area with a suitable laboratory detergent and water.

  • For large spills, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office or emergency response team.[8]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Professional Disposal A Waste Generation (Solid Residue, Contaminated PPE, Solutions) B Segregate as 'Halogenated Organic Waste' A->B Step 1 C Store in Labeled, Compatible Container B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Contact Licensed Hazardous Waste Disposal Service D->E Step 4 F High-Temperature Incineration E->F Preferred Method G Hazardous Waste Landfill E->G Alternative

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (3,3-Difluorocyclobutyl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety, operational, and disposal guidance for handling (3,3-Difluorocyclobutyl)methanamine hydrochloride (CAS No. 1159813-93-0). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally analogous compounds, such as (3,3-difluorocyclopentyl)methanamine hydrochloride and 3,3-Difluorocyclobutanamine Hydrochloride, and general best practices for handling powdered chemical reagents. The primary anticipated hazards are skin and eye irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for ensuring personal safety.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shieldsANSI Z87.1Protects against dust particles and splashes.
Face shieldANSI Z87.1Recommended when handling larger quantities or when there is a significant splash risk.
Skin and Body Protection Nitrile glovesASTM F1671 / EN 374Provides a barrier against skin contact. Dispose of contaminated gloves properly.
Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)NIOSH 42 CFR 84Recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely.

Operational Plan: Safe Handling and Use

Adherence to a strict operational protocol is essential to minimize exposure and ensure experimental integrity.

1. Preparation of the Work Area:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Cover the work surface with disposable bench paper to contain any potential spills.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Weighing the Compound:

  • Use an analytical balance within an enclosure if precise measurements are required.

  • To minimize dust dispersal, do not pour the powder directly from the container.

  • Use a spatula to carefully transfer small increments of the powder to a weigh boat.

3. Dissolution Procedure:

  • Place a stir bar in the receiving flask containing the appropriate solvent.

  • Carefully add the weighed this compound to the solvent inside the fume hood.

  • Initiate stirring to facilitate dissolution. If necessary, cap the flask and use sonication or gentle heating, ensuring adequate ventilation.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.
Liquid Waste Unused solutions should be collected in a separate, labeled hazardous waste container designated for halogenated organic compounds. Do not mix with incompatible waste streams (e.g., acidic and basic waste).
Contaminated Materials Dispose of items such as gloves, bench paper, and weigh boats that have come into contact with the chemical as solid hazardous waste.
Empty Containers The first rinse of an empty container must be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of normally. Deface the label before discarding the container.

Emergency Spill Response

In the event of a spill, a clear and immediate response is necessary to mitigate risks.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Spill_Containment Containment & Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess PPE Don Appropriate PPE Assess->PPE Minor Spill Evacuate_Lab Evacuate Lab & Call Emergency Services Assess->Evacuate_Lab Major Spill Contain Contain the Spill PPE->Contain Clean Clean Up Spill Contain->Clean Use appropriate absorbent for powders Dispose Dispose of Waste Clean->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.